molecular formula C20H17N5O3S B15564389 Anti-MRSA agent 23

Anti-MRSA agent 23

Cat. No.: B15564389
M. Wt: 407.4 g/mol
InChI Key: WFQXOCNQZPZBFT-UHFFFAOYSA-N
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Description

Anti-MRSA agent 23 is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H17N5O3S

Molecular Weight

407.4 g/mol

IUPAC Name

1-ethyl-4-hydroxy-N-[5-(5-methyl-2-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C20H17N5O3S/c1-3-25-14-7-5-4-6-12(14)16(26)15(19(25)28)17(27)22-20-24-23-18(29-20)13-9-8-11(2)10-21-13/h4-10,26H,3H2,1-2H3,(H,22,24,27)

InChI Key

WFQXOCNQZPZBFT-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Discovery and Isolation of Anti-MRSA Agents from Streptomyces smyrnaeus UKAQ_23

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of anti-MRSA (Methicillin-resistant Staphylococcus aureus) agents produced by the novel actinomycete strain, Streptomyces smyrnaeus UKAQ_23. The primary bioactive compounds identified are Actinomycin (B1170597) X2 and Actinomycin D. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The rise of multidrug-resistant pathogens, particularly MRSA, poses a significant threat to global public health, necessitating the discovery of novel antimicrobial agents.[1] Microorganisms, especially actinomycetes, are a rich source of diverse and biologically active secondary metabolites with therapeutic potential.[1] This guide details the systematic approach employed in the identification of a promising new bacterial strain, Streptomyces smyrnaeus UKAQ_23, and the subsequent isolation and evaluation of its anti-MRSA compounds.[1]

Data Presentation

The quantitative data associated with the production and antimicrobial activity of the isolated compounds are summarized below for clear comparison.

Table 1: Optimal Fermentation Conditions for Antimicrobial Production by Streptomyces smyrnaeus UKAQ_23
ParameterOptimal Value
Production MediumModified ISP-4 Agar (B569324)
pH6.5
Temperature35 °C
Inoculum Size5% v/w
Agar Concentration1.5% w/v
Incubation Period7 days
Maximum Yield 561.3 ± 0.3 mg/kg of fermented agar

Source:[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) of Actinomycin X2
Test BacteriaMIC Range (µg/mL)
Non-MRSA Strains1.56–12.5
MRSA Strains3.125–12.5

Source:

Table 3: Antimicrobial Screening of Isolated Compounds
Compound (5 µ g/disc )Relative Antimicrobial Activity against MRSA and non-MRSA Gram-positive bacteria
Actinomycin X2Highest Activity
Actinomycin DModerate Activity
Actinomycin Mixture (X2:D, 1:1 w/w)High Activity

Source:

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and isolation of the anti-MRSA agents from Streptomyces smyrnaeus UKAQ_23.

Isolation and Screening of Actinomycetes
  • Sample Collection : Mangrove sediment samples were collected from Jubail, Saudi Arabia.

  • Pre-treatment of Samples : Soil samples are typically air-dried and treated to reduce the prevalence of fast-growing bacteria and fungi, often by dry heat or chemical treatment (e.g., with calcium carbonate).

  • Serial Dilution and Plating :

    • A treated soil sample is suspended in sterile water and serially diluted.

    • Aliquots of the dilutions are spread on the surface of a suitable medium, such as Starch Casein Nitrate Agar (SCNA), supplemented with antifungal and antibacterial agents (e.g., cycloheximide (B1669411) and nalidixic acid) to selectively isolate actinomycetes.

  • Incubation : Plates are incubated at a suitable temperature (e.g., 28-35°C) for 7-21 days, or until characteristic actinomycete colonies appear.

  • Primary Screening :

    • Isolated colonies are purified by sub-culturing.

    • The purified isolates are screened for antimicrobial activity using methods like the cross-streak method on agar plates against test pathogens, including MRSA.

Fermentation for Antibiotic Production
  • Inoculum Preparation : A seed culture of Streptomyces smyrnaeus UKAQ_23 is prepared by inoculating a suitable broth and incubating until sufficient growth is achieved.

  • Production Medium : The production of the antimicrobial compounds was carried out on a modified International Streptomyces Project (ISP)-4 agar.

  • Fermentation :

    • The production medium is inoculated with the seed culture at a concentration of 5% (v/w).

    • The fermentation is carried out under the optimized conditions specified in Table 1 (pH 6.5, 35°C for 7 days).

Extraction and Purification of Bioactive Compounds
  • Extraction : The fermented agar medium is extracted with a suitable organic solvent, such as ethyl acetate, to isolate the crude antimicrobial compounds.

  • Solvent Evaporation : The organic solvent is evaporated under reduced pressure to yield a crude extract.

  • Chromatographic Separation :

    • The crude extract is subjected to column chromatography for initial fractionation.

    • Further purification of the active fractions is achieved using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to isolate the pure compounds.

Antimicrobial Susceptibility Testing
  • Disc Diffusion Assay :

    • The antimicrobial activity of the purified compounds (Actinomycin X2 and Actinomycin D) is assessed using the disc diffusion method.

    • Sterile filter paper discs are impregnated with a known concentration of the compounds (e.g., 5 µ g/disc ) and placed on agar plates previously swabbed with the test microorganisms.

    • The plates are incubated, and the diameter of the zone of inhibition is measured.

  • Minimum Inhibitory Concentration (MIC) Determination :

    • The MIC is determined using a broth microdilution method in 96-well plates.

    • Serial dilutions of the purified compounds are prepared in a suitable broth medium.

    • Each well is inoculated with a standardized suspension of the test bacteria.

    • The plates are incubated, and the MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.

Visualizations

The following diagrams illustrate the key workflows and relationships in the discovery and characterization of the anti-MRSA agents.

experimental_workflow cluster_isolation Isolation and Screening cluster_production Production and Purification cluster_evaluation Antimicrobial Evaluation soil_sample Mangrove Sediment Sample serial_dilution Serial Dilution and Plating on SCNA soil_sample->serial_dilution incubation Incubation (7-21 days) serial_dilution->incubation colony_isolation Isolation of Actinomycete Colonies incubation->colony_isolation primary_screening Primary Screening against MRSA colony_isolation->primary_screening ukaq_23 Identification of Streptomyces smyrnaeus UKAQ_23 primary_screening->ukaq_23 fermentation Solid-State Fermentation on Modified ISP-4 ukaq_23->fermentation extraction Solvent Extraction fermentation->extraction purification Chromatographic Purification (TLC, HPLC) extraction->purification compounds Isolation of Actinomycin X2 and Actinomycin D purification->compounds antimicrobial_screening Antimicrobial Screening (Disc Diffusion) compounds->antimicrobial_screening mic_determination MIC Determination antimicrobial_screening->mic_determination results Confirmation of Anti-MRSA Activity mic_determination->results

Caption: Workflow for the discovery and isolation of anti-MRSA agents.

signaling_pathway cluster_compounds Isolated Compounds cluster_activity Antimicrobial Activity act_x2 Actinomycin X2 highest_activity Highest Activity act_x2->highest_activity act_d Actinomycin D moderate_activity Moderate Activity act_d->moderate_activity act_mix Actinomycin Mixture (X2:D) high_activity High Activity act_mix->high_activity

Caption: Comparative antimicrobial activity of isolated compounds.

References

"Anti-MRSA Agent 23": Unraveling a Potential Novel Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

A specific compound designated "Anti-MRSA agent 23" has been identified in scientific literature, demonstrating notable antibacterial and antibiofilm activities against Methicillin-resistant Staphylococcus aureus (MRSA). While its precise natural origin and detailed experimental data remain proprietary or within specialized databases, its emergence points to the ongoing search for novel therapeutic agents to combat antibiotic-resistant bacteria.

Initial identification of "this compound" appears in chemical supplier databases and is referenced as "compound 11" in some contexts. It is highlighted for its potential to accelerate the healing of MRSA-infected wounds by reducing bacterial load, mitigating inflammation, and promoting angiogenesis.[1][2] This suggests a multifaceted mechanism of action that extends beyond simple bacterial growth inhibition.

The broader context of anti-MRSA drug discovery involves extensive screening of both natural and synthetic compounds. Natural products, derived from sources like plants, fungi, and marine organisms, have historically been a rich reservoir for new antibiotics.[3][4][5] Researchers are increasingly employing computational methods and advanced screening techniques to identify novel bioactive compounds from these diverse natural sources.[4][6]

The Quest for New Anti-MRSA Agents from Natural Sources

The discovery of novel anti-MRSA agents is a critical area of research due to the widespread emergence of antibiotic resistance.[7][8] Scientists are exploring a vast array of natural sources for potential new drugs:

  • Microbial Sources: Actinomycetes, a group of bacteria found in soil and marine environments, are a well-known source of antibiotics.[9] Fungi, such as Pleurotus mutilus, have yielded compounds like pleuromutilin, which serves as a scaffold for developing new anti-MRSA drugs.[5]

  • Plant-Derived Compounds: Flavonoids, phenolic compounds like honokiol (B1673403) and magnolol, and various plant extracts have demonstrated significant anti-MRSA activity.[5][10][8]

  • Marine Organisms: Sponges, marine fungi, and other marine life produce a variety of chemical compounds with therapeutic potential, including antibacterial agents.[11]

  • Animal Venoms: Peptides derived from the venom of spiders and wasps have shown potent activity against MRSA.[12]

The general workflow for identifying and developing a new anti-MRSA agent from a natural source is a multi-step process.

Experimental Workflow for Natural Product-Based Anti-MRSA Drug Discovery

Below is a generalized workflow illustrating the process of discovering and validating a new anti-MRSA agent from a natural source.

Caption: Generalized workflow for the discovery and development of anti-MRSA agents from natural sources.

While the specific details for "this compound" are not publicly available, its designation as a promising lead compound suggests it has likely progressed through the initial stages of such a discovery pipeline. Further research and publication will be necessary to fully elucidate its natural origin, chemical structure, and therapeutic potential.

References

"Anti-MRSA agent 23" mechanism of action against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of a Novel Anti-MRSA Agent

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to global public health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action.[1] The resistance of MRSA to the majority of β-lactam antibiotics is primarily due to the expression of penicillin-binding protein 2a (PBP2a), which has a low affinity for these drugs, allowing for continued cell wall synthesis.[2][3] While vancomycin (B549263) has been a key treatment for severe MRSA infections, the emergence of strains with reduced susceptibility underscores the urgent need for new therapeutic options.[2] This guide provides a detailed technical overview of a novel anti-MRSA agent, designated as compound II-39, a promising aryloxyethyl propiolate derivative synthesized based on phenoxyethanol.[4] This compound has demonstrated potent activity against MRSA through a multifaceted mechanism of action.

Quantitative Data Summary

Compound II-39 exhibits potent bactericidal activity against MRSA, outperforming the standard-of-care antibiotic, vancomycin, in in-vitro tests. Its efficacy extends to the inhibition of crucial virulence factors such as biofilm and staphyloxanthin production. The key quantitative data are summarized in the tables below.

Table 1: Antimicrobial Activity of Compound II-39 against MRSA

CompoundMinimum Inhibitory Concentration (MIC) (μg/mL)Minimum Bactericidal Concentration (MBC) (μg/mL)
II-39 0.783.13
Vancomycin>0.78 (Implied)~3.13 (Comparable)

Table 2: Biofilm Inhibition by Compound II-39

Concentration of II-39Biofilm Inhibitory Rate (%)
1/2 MIC (0.39 μg/mL)~60
MIC (0.78 μg/mL)~70
2 MIC (1.56 μg/mL)~80

Core Mechanism of Action

Compound II-39 employs a multi-pronged attack on MRSA, targeting critical cellular structures and pathways, which likely contributes to its potent bactericidal effect and low potential for resistance development. Proteomic and metabolomic studies have confirmed that the compound affects multiple intracellular metabolic pathways.

Disruption of Cell Wall and Cell Membrane Integrity

A primary mechanism of Compound II-39 is the physical destruction of the bacterial cell envelope. This dual action on both the cell wall and the underlying cell membrane leads to a rapid loss of cellular integrity, leakage of intracellular contents, and ultimately, cell death.

Interaction with Bacterial DNA

Compound II-39 has been shown to bind to MRSA's DNA. This interaction occurs through a combination of electrostatic forces and groove binding. By binding to DNA, the compound can interfere with essential cellular processes such as DNA replication and transcription, contributing to its bactericidal effects.

Inhibition of Virulence Factors

Beyond direct killing, Compound II-39 attenuates the virulence of MRSA through the inhibition of key pathogenic determinants.

  • Biofilm Formation: The compound effectively inhibits the formation of MRSA biofilms in a dose-dependent manner. Biofilms are critical for microbial growth and persistence on surfaces, protecting bacteria from host immune responses and antibiotics.

  • Staphyloxanthin Production: Compound II-39 is also an effective inhibitor of the biosynthetic pathway for staphyloxanthin, the golden carotenoid pigment that gives S. aureus its characteristic color. Staphyloxanthin acts as an antioxidant, protecting the bacterium from reactive oxygen species produced by the host's immune cells. By inhibiting its production, Compound II-39 renders MRSA more susceptible to host defenses.

Visualizing the Mechanism of Action

The following diagrams illustrate the key mechanisms and experimental workflows related to Compound II-39.

Mechanism of Action of Compound II-39 cluster_agent Compound II-39 cluster_mrsa MRSA Cell Agent Compound II-39 CellWall Cell Wall Agent->CellWall Disrupts CellMembrane Cell Membrane Agent->CellMembrane Disrupts DNA Bacterial DNA Agent->DNA Binds (Groove/Electrostatic) Staphyloxanthin Staphyloxanthin Synthesis Agent->Staphyloxanthin Inhibits Biofilm Biofilm Formation Agent->Biofilm Inhibits

Caption: Multifaceted mechanism of Compound II-39 against MRSA.

Experimental Workflow for Biofilm Inhibition Assay Start Start: Prepare MRSA Culture Incubate Incubate MRSA with varying concentrations of Compound II-39 (e.g., 1/2 MIC, MIC, 2 MIC) Start->Incubate Wash Wash plates to remove planktonic (non-adherent) cells Incubate->Wash Stain Stain adherent biofilm with Crystal Violet Wash->Stain Dissolve Dissolve stain with ethanol or similar solvent Stain->Dissolve Measure Measure absorbance to quantify biofilm mass Dissolve->Measure End End: Calculate % Inhibition Measure->End

Caption: Workflow for Crystal Violet biofilm inhibition assay.

Detailed Experimental Protocols

The following protocols are based on standard microbiological techniques used to determine the efficacy and mechanism of action of antimicrobial agents like Compound II-39.

Minimum Inhibitory and Bactericidal Concentration (MIC/MBC) Determination
  • Objective: To determine the lowest concentration of Compound II-39 that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).

  • Methodology (Broth Microdilution):

    • Prepare a standardized inoculum of MRSA (e.g., 5 x 10^5 CFU/mL) in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Serially dilute Compound II-39 in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.

    • Add the MRSA inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity.

    • To determine the MBC, an aliquot from each well showing no growth is sub-cultured onto an agar (B569324) plate.

    • The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.

Biofilm Formation Inhibition Assay
  • Objective: To quantify the ability of Compound II-39 to prevent MRSA biofilm formation.

  • Methodology (Crystal Violet Staining):

    • Grow MRSA in a suitable medium (e.g., Tryptic Soy Broth) supplemented with glucose.

    • Dispense the bacterial suspension into 96-well flat-bottomed plates containing serial dilutions of Compound II-39 (typically at sub-inhibitory and inhibitory concentrations like 1/2 MIC, MIC, and 2 MIC).

    • Incubate the plates for 24-48 hours at 37°C to allow for biofilm formation.

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

    • Fix the remaining adherent biofilm with methanol (B129727) for 15 minutes.

    • Stain the biofilm with a 0.1% crystal violet solution for 15-20 minutes.

    • Wash away the excess stain with water and allow the plate to air dry.

    • Solubilize the bound crystal violet with 33% acetic acid or absolute ethanol.

    • Quantify the biofilm by measuring the optical density (OD) of the solubilized stain using a microplate reader (e.g., at 570 nm).

    • The percentage of inhibition is calculated relative to the untreated control.

Conclusion

Compound II-39 represents a significant advancement in the search for new anti-MRSA therapies. Its potent bactericidal activity is driven by a multifaceted mechanism that includes the disruption of the cell envelope, binding to DNA, and the inhibition of key virulence factors like biofilm and staphyloxanthin production. This combination of mechanisms makes it a promising candidate for further preclinical and clinical development, offering a potential new strategy to combat drug-resistant Staphylococcus aureus infections.

References

Elucidation of Anti-MRSA Agent 23: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), represents a significant threat to global public health. In the ongoing search for novel therapeutics, a compound identified as "Anti-MRSA agent 23" has emerged as a molecule of interest. This technical guide provides a comprehensive overview of the chemical structure elucidation of this agent, intended for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is chemically identified as 1-ethyl-4-hydroxy-N-[5-(5-methyl-2-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-oxoquinoline-3-carboxamide . Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₀H₁₇N₅O₃S
Molecular Weight 407.4 g/mol
IUPAC Name 1-ethyl-4-hydroxy-N-[5-(5-methyl-2-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-oxoquinoline-3-carboxamide
CAS Number 2607085-75-4
Synonyms HY-168873, SCHEMBL28518405

Structural Elucidation: A Methodological Approach

While the specific experimental data for the initial structure determination of this compound is not publicly available in peer-reviewed literature, the elucidation of such a molecule would typically follow a standardized workflow involving a suite of spectroscopic and analytical techniques. This section outlines the probable experimental protocols that would have been employed.

Synthesis and Purification

The synthesis of this compound would likely involve a multi-step synthetic pathway, culminating in the formation of the quinoline-carboxamide scaffold linked to the substituted thiadiazole moiety. A generalized synthetic workflow is depicted below.

G A Starting Materials (Quinoline Precursor & Thiadiazole Precursor) B Multi-step Synthesis A->B Reaction C Crude Product B->C D Purification (e.g., Column Chromatography, Recrystallization) C->D E Pure this compound D->E

Figure 1. Generalized workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

The definitive structure of this compound would have been established through a combination of the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling. The spectrum would be expected to show signals corresponding to the ethyl group, the aromatic protons on the quinoline (B57606) and pyridine (B92270) rings, and the amide proton.

    • ¹³C NMR: To identify the number of unique carbon atoms and their chemical environments (e.g., carbonyl, aromatic, aliphatic).

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall molecular framework.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and, consequently, its elemental composition, confirming the molecular formula C₂₀H₁₇N₅O₃S.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amide C=O stretch, the quinolone C=O stretch, the O-H stretch of the hydroxyl group, and C=N and C=C bonds within the aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the electronic transitions within the molecule, providing information about the conjugated systems present in the quinoline and thiadiazole rings.

Potential Signaling Pathways and Mechanism of Action

The quinoline core is a well-established scaffold in antimicrobial drug discovery. Compounds bearing this moiety are known to target various bacterial processes. While the specific mechanism of action for this compound has not been detailed in available resources, potential targets could include:

  • DNA Gyrase and Topoisomerase IV: Inhibition of these essential bacterial enzymes, which are crucial for DNA replication and repair, is a common mechanism for quinolone-based antibiotics.

  • Cell Wall Synthesis: Some novel anti-MRSA agents interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Biofilm Formation: Inhibition of bacterial biofilm formation is an increasingly important strategy to combat persistent MRSA infections.

The logical relationship for investigating the mechanism of action is illustrated in the following diagram.

G A This compound B In vitro Anti-MRSA Activity Confirmed A->B C Mechanism of Action Studies B->C D Target Identification (e.g., DNA Gyrase, Cell Wall Synthesis) C->D E Cellular Effect Analysis (e.g., Membrane Permeability, Biofilm Inhibition) C->E F Lead Optimization D->F E->F

In-Depth Technical Guide: Spectrum of Activity of Anti-MRSA Agent 23 (Acylphloroglucinol Derivative A5) Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial activity of the acylphloroglucinol derivative designated as compound A5, a potent anti-MRSA agent. This document details its spectrum of activity against a range of Gram-positive bacteria, presents its mechanism of action, and outlines the experimental protocols utilized in its evaluation.

Executive Summary

Compound A5, a monocyclic phloroglucinol (B13840) derivative, has demonstrated significant antibacterial activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its efficacy, particularly against MRSA, surpasses that of vancomycin (B549263) in in-vitro studies.[1][2] The primary mechanisms of action have been identified as the induction of bacterial membrane damage and the generation of excessive reactive oxygen species (ROS), leading to oxidative stress and cell death.[1][2] This guide consolidates the available quantitative data, experimental methodologies, and the proposed antimicrobial action pathway.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of compound A5 was determined using standard broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The results are summarized in the tables below.

Minimum Inhibitory Concentration (MIC) Data

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentrations (MIC) of Compound A5 Against Gram-positive Bacteria

Bacterial StrainCompound A5 MIC (µg/mL)Vancomycin MIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.983.91
Staphylococcus aureus1.951.95
Bacillus subtilis3.910.98
Staphylococcus albus3.910.98

Data sourced from reference.

Minimum Bactericidal Concentration (MBC) Data

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Table 2: Minimum Bactericidal Concentrations (MBC) of Compound A5 Against Gram-positive Bacteria

Bacterial StrainCompound A5 MBC (µg/mL)Vancomycin MBC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)1.957.81
Staphylococcus aureus3.913.91
Bacillus subtilis7.811.95
Staphylococcus albus7.811.95

Data sourced from reference.

Mechanism of Action

Compound A5 exerts its bactericidal effect through a dual-action mechanism targeting the bacterial cell. This involves the disruption of the cell membrane and the induction of intracellular oxidative stress.

  • Membrane Damage : Compound A5 interacts with the bacterial cell membrane, leading to a loss of integrity. This is evidenced by an increased concentration of extracellular potassium ions, indicating leakage from the cytoplasm.

  • ROS-Mediated Oxidative Stress : The compound induces the overproduction of Reactive Oxygen Species (ROS) within the bacterial cell. This surge in ROS, coupled with a decrease in the activity of protective enzymes like superoxide (B77818) dismutase (SOD) and reduced levels of NADPH, leads to significant oxidative damage to cellular components, ultimately resulting in cell death.

The proposed mechanism of action for Compound A5 is depicted in the following diagram:

Mechanism_of_Action_A5 cluster_extracellular Extracellular Space cluster_cell MRSA Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A5 Compound A5 Membrane Membrane Disruption A5->Membrane Interacts with ROS Increased ROS Production A5->ROS Induces K_leak K+ Ion Leakage Membrane->K_leak Causes CellDeath Bacterial Cell Death K_leak->CellDeath Contributes to OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath Leads to

Caption: Proposed mechanism of action for Compound A5 against MRSA.

Experimental Protocols

The following section details the methodologies employed to ascertain the antimicrobial properties of Compound A5.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method.

  • Preparation of Inoculum : A pure culture of the test bacterium is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a standardized concentration, typically around 5 x 10^5 CFU/mL.

  • Serial Dilution : The test compound (A5) is serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.

  • Inoculation : Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (no compound) are included.

  • Incubation : The microtiter plate is incubated at 37°C for 18-24 hours.

  • Interpretation : The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

An experimental workflow for MIC determination is illustrated below:

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Compound A5 in 96-well plate serial_dilution->inoculate incubate Incubate Plate at 37°C for 18-24h inoculate->incubate read_mic Read Plate and Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as an extension of the MIC test to determine the concentration of the agent that is bactericidal.

  • Subculturing : Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC).

  • Plating : The aliquot is spread onto an agar (B569324) plate (e.g., Mueller-Hinton Agar) that does not contain the test compound.

  • Incubation : The agar plates are incubated at 37°C for 18-24 hours.

  • Interpretation : The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Extracellular Potassium Ion Concentration Assay

This assay measures the integrity of the bacterial cell membrane.

  • Cell Preparation : MRSA cells are harvested in the logarithmic growth phase, washed, and resuspended in a suitable buffer (e.g., PBS).

  • Treatment : The bacterial suspension is treated with Compound A5 at various concentrations (e.g., MIC, 2x MIC). A control group with no treatment is included.

  • Incubation and Sampling : The suspensions are incubated, and at specific time intervals, samples are taken and centrifuged to pellet the bacteria.

  • Measurement : The supernatant is collected, and the concentration of potassium ions is measured using an atomic absorption spectrophotometer or a similar sensitive instrument. An increase in extracellular potassium compared to the control indicates membrane damage.

Intracellular Reactive Oxygen Species (ROS) Measurement

This assay quantifies the level of oxidative stress within the bacterial cells.

  • Cell Preparation : MRSA cells are prepared and washed as described for the potassium leakage assay.

  • Probe Loading : The cells are incubated with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA), which is cell-permeable. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent H2DCF.

  • Treatment : The probe-loaded cells are then treated with Compound A5.

  • Measurement : In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is measured using a fluorometer or flow cytometer and is directly proportional to the level of intracellular ROS.

Conclusion

The acylphloroglucinol derivative, Compound A5, exhibits potent bactericidal activity against a range of Gram-positive bacteria, with notable efficacy against MRSA. Its dual mechanism of action, involving both membrane disruption and induction of oxidative stress, makes it a promising candidate for further investigation as a novel anti-MRSA therapeutic agent. The experimental data and protocols outlined in this guide provide a foundational basis for continued research and development in this area.

References

"Anti-MRSA agent 23" preliminary toxicity assessment

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.## Preliminary Toxicity Assessment of Anti-MRSA Agent 23

DISCLAIMER: The following document is a hypothetical preliminary toxicity assessment for a fictional compound, "this compound." The data, protocols, and pathways presented are representative of an early-stage drug discovery effort and are intended for illustrative purposes for a scientific audience.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant global health threat, necessitating the development of novel antimicrobial agents. This compound is a novel synthetic compound belonging to the oxazolidinone class of antibiotics, designed to inhibit bacterial protein synthesis. This document provides a preliminary overview of the in vitro and in vivo toxicity profile of this compound to support its continued development as a potential therapeutic agent.

In Vitro Cytotoxicity Assessment

The cytotoxic potential of this compound was evaluated against two human cell lines: HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney). Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 24 hours of exposure to the compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)
HepG2> 100
HEK293> 100

The results indicate that this compound has a low potential for cytotoxicity against these human cell lines, with IC50 values exceeding the highest tested concentration of 100 µM.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: HepG2 and HEK293 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: A stock solution of this compound was serially diluted in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The medium in each well was replaced with the medium containing the respective concentrations of the compound. A vehicle control (DMSO) and an untreated control were also included.

  • Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control, and the IC50 value was determined by non-linear regression analysis.

In Vivo Acute Toxicity

An acute toxicity study was conducted in Swiss albino mice to determine the median lethal dose (LD50) of this compound. The compound was administered via a single intraperitoneal injection.

Table 2: Acute Toxicity of this compound in Mice

Route of AdministrationLD50 (mg/kg)Observation Period
Intraperitoneal> 200014 days

No mortality or significant signs of toxicity were observed at doses up to 2000 mg/kg, suggesting a low acute toxicity profile for this compound.

Experimental Protocol: Acute Toxicity Study (Up-and-Down Procedure)
  • Animal Model: Healthy, nulliparous, non-pregnant female Swiss albino mice (8-12 weeks old) were used.

  • Acclimatization: Animals were acclimatized for at least 7 days before the study.

  • Dosing: A starting dose of 175 mg/kg of this compound was administered intraperitoneally to a single animal.

  • Observation: The animal was observed for signs of toxicity and mortality for 48 hours.

  • Dose Adjustment: If the animal survived, the dose for the next animal was increased by a factor of 3.2. If the animal died, the dose for the next animal was decreased.

  • Termination and Analysis: The study was concluded when one of the stopping criteria recommended by OECD guideline 425 was met. The LD50 was calculated using the AOT425 statistical program. All surviving animals were observed for a total of 14 days.

Genotoxicity Assessment

The mutagenic potential of this compound was evaluated using the bacterial reverse mutation assay (Ames test) with Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 mix).

Table 3: Genotoxicity of this compound (Ames Test)

StrainMetabolic Activation (S9)Result
TA98WithoutNon-mutagenic
TA98WithNon-mutagenic
TA100WithoutNon-mutagenic
TA100WithNon-mutagenic

This compound was found to be non-mutagenic in the Ames test under the tested conditions.

Experimental Protocol: Ames Test
  • Bacterial Strains: Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) were used.

  • Metabolic Activation: The S9 fraction from the liver of rats treated with Aroclor 1254 was used as the metabolic activation system.

  • Treatment: 100 µL of the bacterial culture, 500 µL of the S9 mix (or phosphate (B84403) buffer), and 50 µL of various concentrations of this compound were mixed with 2 mL of top agar (B569324).

  • Plating: The mixture was poured onto minimal glucose agar plates.

  • Incubation: The plates were incubated at 37°C for 48 hours.

  • Colony Counting: The number of revertant colonies on each plate was counted.

  • Data Analysis: The compound was considered mutagenic if a dose-dependent increase in the number of revertant colonies was observed, and the number of revertants was at least twice the background level.

Visualizations

Hypothetical Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound, which is consistent with the oxazolidinone class of antibiotics.

MOA cluster_bacterium Bacterial Cell Agent_23 This compound 50S 50S Subunit Agent_23->50S Binds to A-site Inhibition Inhibition Ribosome 70S Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Elongation 30S 30S Subunit 30S->Ribosome 50S->Ribosome Initiation_Complex Initiation Complex (fMet-tRNA + mRNA + 30S) 50S->Initiation_Complex Initiation_Complex->Ribosome Inhibition->Initiation_Complex Prevents formation

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Toxicity Assessment

The following diagram outlines the general workflow for the preliminary toxicity assessment of a novel anti-MRSA agent.

Workflow Start Novel Compound (this compound) In_Vitro In Vitro Toxicity Screening Start->In_Vitro Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Ames Test) In_Vitro->Genotoxicity Decision1 Low Toxicity? Cytotoxicity->Decision1 Genotoxicity->Decision1 In_Vivo In Vivo Acute Toxicity Decision1->In_Vivo Yes Stop Stop Development Decision1->Stop No LD50 LD50 Determination (e.g., in mice) In_Vivo->LD50 Decision2 Acceptable Safety Profile? LD50->Decision2 Further_Dev Further Development (e.g., Sub-acute toxicity) Decision2->Further_Dev Yes Decision2->Stop No

Caption: General workflow for preliminary toxicity assessment.

Conclusion

The preliminary toxicity assessment of this compound indicates a favorable safety profile at this early stage of development. The compound exhibits low in vitro cytotoxicity, low acute in vivo toxicity, and no evidence of mutagenicity. These results support the continued investigation of this compound as a potential therapeutic for the treatment of MRSA infections. Further studies, including sub-acute and chronic toxicity assessments, are warranted.

Unraveling "Anti-MRSA Agent 23": A Look into a Promising Benzothial-Functionalized Boron Compound

Author: BenchChem Technical Support Team. Date: December 2025

The identity of "Anti-MRSA agent 23" has been linked to a novel thiol-functionalized benzosiloxaborole, designated as compound 23 in a 2024 study. This agent demonstrates significant promise in combating Methicillin-resistant Staphylococcus aureus (MRSA), a high-priority pathogen. While its precise mechanism of action is still under investigation, preliminary findings suggest a departure from established pathways for similar compounds, pointing towards a potentially novel mode of antibacterial activity that may involve the bacterial cell wall.

Recent research has highlighted the potent antibacterial properties of a new class of compounds, the thiol-functionalized benzosiloxaboroles. Within this class, a specific derivative, compound 23, has emerged as a powerful agent against MRSA, exhibiting Minimum Inhibitory Concentration (MIC) values in the range of 1.56–3.12 μg/mL.[1] This level of activity is comparable to linezolid, an established antibiotic used for treating infections caused by multidrug-resistant Gram-positive bacteria.[1]

Quantitative Antimicrobial Activity

The available data on the anti-MRSA activity of benzosiloxaborole compound 23 and its analogues are summarized below.

CompoundMRSA Strain(s)MIC (μg/mL)
Compound 23 Standard and 5 clinical isolates1.56–3.12
Compound 20Standard and 5 clinical isolates3.12–6.25
Compound 22Standard and 5 clinical isolates3.12–6.25
Linezolid (Reference)S. aureus≤ 4 (susceptible breakpoint)

Probing the Mechanism of Action: A Departure from the Known

Interestingly, studies on a structurally related compound, derivative 20, have indicated that the mechanism of action for this class of benzosiloxaboroles may not involve the inhibition of leucyl-tRNA synthetase.[1] This is a significant finding, as leucyl-tRNA synthetase is a common target for other antibacterial oxaborole compounds. This suggests that these novel thiol-functionalized benzosiloxaboroles may exert their antibacterial effects through a different, and possibly new, mechanism.

While direct experimental evidence for the effect of compound 23 on MRSA cell wall synthesis is not yet available, the study authors speculate that the antibacterial activity of some boron-based compounds could be associated with a strong binding affinity to the peptidoglycan layer of the Gram-positive bacterial cell wall.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of these compounds are provided in the 2024 publication in RSC Medicinal Chemistry. The general synthetic approach is outlined below.

General Synthesis of Thiol-Functionalized Benzoxaboroles

The synthesis of the parent thiol-functionalized benzosiloxaboroles involves a multi-step process. The presence of a thiol (SH) group allows for diverse structural modifications, leading to a library of compounds with varying antibacterial activities.

G start Starting Materials step1 Synthesis of Thiol-Functionalized Benzosiloxaborole Precursors start->step1 step2 Structural Modification (e.g., Thiol-Michael Addition) step1->step2 end Final Compound 23 and Analogues step2->end

Caption: General synthetic workflow for producing thiol-functionalized benzosiloxaboroles.

Future Directions and a Note on "Agent 23"

The ambiguity surrounding the term "this compound" in the broader scientific literature underscores the importance of precise compound identifiers. While the benzosiloxaborole compound 23 stands out as a well-defined and promising candidate, further research is imperative to elucidate its precise mechanism of action. Future studies will likely focus on:

  • Target Identification: Determining the specific molecular target(s) of compound 23 within the MRSA cell.

  • Cell Wall Interaction Studies: Investigating the binding affinity and interaction of compound 23 with components of the MRSA cell wall, such as peptidoglycan.

  • Enzyme Inhibition Assays: Screening for inhibitory activity against key enzymes involved in cell wall biosynthesis.

A comprehensive understanding of how this potent agent disrupts MRSA physiology will be crucial for its further development as a potential therapeutic.

The MRSA Cell Wall Synthesis Pathway: A Potential Target

The cell wall of Staphylococcus aureus is a critical structure for its survival, making the enzymes and precursors involved in its synthesis attractive targets for antibiotics. A simplified overview of this pathway is presented below.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_cellwall Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation (PBPs) Peptidoglycan->Peptidoglycan

Caption: Simplified overview of the MRSA peptidoglycan cell wall synthesis pathway.

Further investigation is required to determine if and how "this compound" (benzosiloxaborole compound 23) interferes with this critical bacterial process. The unique structural features of this compound and its potent activity mark it as a significant lead in the ongoing search for new weapons against multidrug-resistant bacteria.

References

The Potential of Anti-MRSA Agent 23 as a Novel Antibiotic Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) pose a significant global health threat, necessitating the urgent development of novel antibiotics.[1][2][3] MRSA infections are responsible for a substantial number of deaths annually and represent a significant burden on healthcare systems.[3] This technical guide explores the preclinical profile of a novel investigational compound, "Anti-MRSA Agent 23," as a potential new scaffold for the development of effective anti-MRSA therapies. This document will detail its in vitro and in vivo activity, proposed mechanism of action, and the experimental protocols utilized in its evaluation.

Quantitative Data Summary

The in vitro and in vivo efficacy of this compound has been evaluated against various MRSA strains, including clinical isolates resistant to current standard-of-care agents like vancomycin (B549263) and linezolid. The quantitative data from these studies are summarized below.

Table 1: In Vitro Susceptibility Testing (MIC) of this compound Against Clinical MRSA Isolates[4]
AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound0.250.50.06 - 1
Vancomycin120.5 - 4
Linezolid120.5 - 4
Table 2: Time-Kill Kinetics of this compound Against MRSA ATCC 43300[4]
Agent (Concentration)Log₁₀ CFU/mL Reduction at 24hBactericidal/Bacteriostatic
This compound (1 µg/mL)> 3Bactericidal
Vancomycin (4 µg/mL)> 3Bactericidal
Linezolid (4 µg/mL)< 3Bacteriostatic
Table 3: In Vivo Efficacy of this compound in a Murine Sepsis Model[4]
Treatment GroupSurvival Rate (%)Mean Bacterial Load (Log₁₀ CFU/g kidney)
This compound (10 mg/kg)902.5
Vancomycin (110 mg/kg)704.1
Linezolid (50 mg/kg)604.8
Vehicle Control07.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing and preclinical evaluation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound was determined using the broth microdilution method.[4][5]

  • Preparation of this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. This stock is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations for serial dilution.

  • Bacterial Inoculum Preparation: MRSA isolates are cultured on an appropriate agar (B569324) medium, such as Tryptic Soy Agar, overnight at 37°C. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is subsequently diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.[5]

  • Assay Setup: In a 96-well microtiter plate, two-fold serial dilutions of this compound are performed in CAMHB. The prepared bacterial inoculum is then added to each well. A positive control (bacteria in broth without the agent) and a negative control (broth only) are included.[5]

  • Incubation and MIC Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[4][5]

Time-Kill Assay

The bactericidal or bacteriostatic activity of this compound was assessed using time-kill assays.[6]

  • Inoculum Preparation: An initial inoculum of approximately 5 x 10⁵ CFU/mL of the MRSA reference strain ATCC 43300 is prepared in CAMHB.

  • Incubation with Agent: The bacterial suspension is incubated with this compound at a concentration of 4x its MIC. A growth control tube without the agent is also included.

  • Sampling: Aliquots are withdrawn from each tube at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).[5]

  • Viable Cell Counting: The collected aliquots are serially diluted in sterile saline and plated on tryptic soy agar to enumerate colony-forming units (CFU).[5]

  • Data Analysis: The number of viable bacteria (CFU/mL) is determined at each time point, and the log₁₀ CFU/mL is plotted against time. Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum at 24 hours.[6]

Murine Sepsis Model

The in vivo efficacy of this compound was evaluated in a murine model of sepsis.[6]

  • Infection: Mice are infected with a lethal dose of a clinical MRSA isolate via intraperitoneal injection.

  • Treatment: At a specified time post-infection, cohorts of mice are treated with this compound, a comparator agent (e.g., vancomycin), or a vehicle control. The route of administration and dosing regimen are determined based on the pharmacokinetic properties of the compounds.

  • Monitoring: The survival of the mice in each treatment group is monitored over a period of several days.

  • Bacterial Load Determination: At the end of the study, organs such as the kidneys are harvested, homogenized, and plated to determine the bacterial load (CFU/g of tissue).

Visualizations

The following diagrams illustrate the proposed mechanism of action, experimental workflow, and the logical relationship of the efficacy data for this compound.

Proposed Mechanism of Action for this compound This compound This compound Enzyme X Enzyme X This compound->Enzyme X Inhibits Cell Wall Synthesis Cell Wall Synthesis Enzyme X->Cell Wall Synthesis Crucial for Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Inhibition leads to

Proposed mechanism of action for this compound.

Workflow for Preclinical Assessment of Novel Anti-MRSA Agents cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation MIC Determination MIC Determination Time-Kill Assays Time-Kill Assays MIC Determination->Time-Kill Assays Cytotoxicity Assays Cytotoxicity Assays Time-Kill Assays->Cytotoxicity Assays Lead Optimization Lead Optimization Cytotoxicity Assays->Lead Optimization Pharmacokinetics Pharmacokinetics Murine Sepsis Model Murine Sepsis Model Pharmacokinetics->Murine Sepsis Model Toxicology Studies Toxicology Studies Murine Sepsis Model->Toxicology Studies Candidate Selection Candidate Selection Toxicology Studies->Candidate Selection Lead Optimization->Pharmacokinetics

Workflow for preclinical assessment of novel anti-MRSA agents.

Logical Relationship of Efficacy Data for this compound Potent In Vitro Activity (Low MIC) Potent In Vitro Activity (Low MIC) High In Vivo Efficacy (Murine Sepsis) High In Vivo Efficacy (Murine Sepsis) Potent In Vitro Activity (Low MIC)->High In Vivo Efficacy (Murine Sepsis) Bactericidal Mechanism (Time-Kill) Bactericidal Mechanism (Time-Kill) Bactericidal Mechanism (Time-Kill)->High In Vivo Efficacy (Murine Sepsis) Promising Antibiotic Scaffold Promising Antibiotic Scaffold High In Vivo Efficacy (Murine Sepsis)->Promising Antibiotic Scaffold

Logical relationship of efficacy data for this compound.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Anti-MRSA Active Diorcinols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to global public health, necessitating the development of novel antimicrobial agents. While the specific designation "Anti-MRSA agent 23" does not correspond to a uniquely identified compound in the reviewed scientific literature, this document provides a detailed protocol for the total synthesis of a class of potent anti-MRSA agents known as diorcinols. Diorcinols and their related prenylated diaryl ethers have demonstrated significant activity against clinical isolates of MRSA. The following protocols are based on the successful total synthesis of Diorcinol D, I, and J, which was achieved in five to seven steps.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps in the preparation of selected diorcinols and their precursors.

Table 1: Synthesis of Prenylated Monomethyl Orcinols

CompoundStarting MaterialKey Reagents and ConditionsYield (%)Reference
6a 4-bromo-3-methoxy-5-methylphenol (10)prenylzinc bromide, Xphos Pd G3, XPhos, THF, r.t., 16 hNot specified
6b & 6c Monomethyl orcinol (B57675) (5)1) tert-butyl (2-methylbut-3-en-2-yl) carbonate, Pd(PPh₃)₄, 4 Å MS, THF, 4 °C, 16 h; 2) DMF, 185 °C, microwave, 1 h94% (for allyl ether 9), then separated
10 Monomethyl orcinol (5)LiBr, (nBu₄N)₂S₂O₈, MeCN, 0 °C → r.t., 16 h45%

Table 2: Diaryl Ether Coupling and Final Product Synthesis

ProductKey ReactionOverall Yield (%)Reference
Diorcinol D (2b) Pd-catalyzed diaryl ether coupling51%
Diorcinol I (2c) Pd-catalyzed diaryl ether coupling20%
Diorcinol J (4) Pd-catalyzed diaryl ether coupling16%
Compound 3a Epoxidation and rearrangement of prenyl unit, followed by Dess-Martin oxidation17%

Experimental Workflow

The overall synthetic strategy for the diorcinols is a divergent approach that relies on a key palladium-catalyzed diaryl ether coupling step.

Diorcinol_Synthesis_Workflow Overall Synthetic Workflow for Diorcinols cluster_0 Preparation of Building Blocks cluster_1 Key Coupling Step cluster_2 Final Modifications and Products A Monomethyl Orcinol (5) B Prenylation / Bromination A->B C Prenylated Monomethyl Orcinols (6a, 6b, 6c) B->C D Brominated Monomethyl Orcinol (10) B->D E Pd-catalyzed Diaryl Ether Coupling C->E D->E F Deprotection / Oxidation E->F G Diorcinols (2a-c, 4) F->G H Analogues (3a-c) F->H

Application Notes and Protocols: Fermentation and Purification of a Novel Anti-MRSA Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific designation "Anti-MRSA agent 23" does not correspond to a known compound in the provided search results. Therefore, the following application notes and protocols are presented as a generalized and representative guide for the fermentation and purification of a novel anti-MRSA agent from a microbial source, such as an Actinomycete or Bacillus species. The data presented is hypothetical and for illustrative purposes.

Introduction

The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge to global health, necessitating the discovery and development of new therapeutic agents.[1][2][3][4] Microbial secondary metabolites remain a promising source of novel antibiotics.[5] This document provides a detailed overview of the fermentation and purification processes for a hypothetical novel anti-MRSA agent. The protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and production of new antibiotics.

Fermentation

The production of the anti-MRSA agent is achieved through submerged fermentation of a producing microorganism. The fermentation process is divided into three main stages: inoculum preparation, seed fermentation, and production fermentation. Optimization of fermentation parameters such as media composition, pH, temperature, and aeration is critical for maximizing the yield of the desired compound.

Fermentation Parameters

The following table summarizes the key parameters for the fermentation process.

ParameterInoculum PreparationSeed FermentationProduction Fermentation
Culture Medium Tryptic Soy Broth (TSB)Seed Medium (see 2.2.2)Production Medium (see 2.2.3)
Vessel 250 mL Erlenmeyer Flask10 L Seed Fermenter100 L Production Fermenter
Working Volume 50 mL7 L60 L
Temperature 28°C28°C28°C
Agitation 200 rpm300 rpm250 rpm
Aeration -1.0 vvm1.5 vvm
pH Not controlled6.8 (controlled)6.5 (controlled)
Incubation Period 48 hours36 hours144 hours
Inoculum Size Cryopreserved vial5% (v/v)10% (v/v)
Experimental Protocol: Fermentation

2.2.1 Inoculum Preparation

  • Aseptically transfer a cryopreserved vial of the production strain into a 250 mL flask containing 50 mL of Tryptic Soy Broth.

  • Incubate the flask at 28°C with shaking at 200 rpm for 48 hours.

2.2.2 Seed Fermentation

  • Prepare 7 L of seed medium with the following composition (g/L): Glucose 20, Soy Peptone 10, Yeast Extract 5, NaCl 5, K2HPO4 1, MgSO4·7H2O 0.5.

  • Sterilize the 10 L seed fermenter containing the seed medium.

  • Aseptically transfer the inoculum from the flask to the seed fermenter.

  • Maintain the fermentation at 28°C with an agitation of 300 rpm and aeration of 1.0 vvm. Control the pH at 6.8.

  • Incubate for 36 hours.

2.2.3 Production Fermentation

  • Prepare 60 L of production medium with the following composition (g/L): Soluble Starch 30, Soybean Meal 15, Glucose 10, Yeast Extract 5, CaCO3 2, KBr 0.1.

  • Sterilize the 100 L production fermenter containing the production medium.

  • Aseptically transfer the seed culture to the production fermenter.

  • Maintain the fermentation at 28°C with an agitation of 250 rpm and aeration of 1.5 vvm. Control the pH at 6.5.

  • Monitor the fermentation for 144 hours, withdrawing samples every 12 hours to measure cell growth (OD600) and product titer (by HPLC).

  • Once the product titer reaches its maximum, cool the fermenter to 10°C.

Purification

The purification of the anti-MRSA agent from the fermentation broth is a multi-step process designed to isolate the compound with high purity. The process typically involves initial extraction followed by a series of chromatographic separations.

Purification Summary

The following table outlines the purification strategy with hypothetical yield and purity data at each step.

Purification StepDescriptionYield (%)Purity (%)
1. Centrifugation Separation of biomass from the fermentation broth.100<1
2. Solvent Extraction Extraction of the active compound from the clarified broth using ethyl acetate (B1210297).9015
3. Silica (B1680970) Gel Column Initial chromatographic separation using a step gradient of hexane (B92381)/ethyl acetate.7560
4. Sephadex LH-20 Size-exclusion chromatography to remove smaller impurities.8585
5. Preparative HPLC Final polishing step using a C18 column with a methanol (B129727)/water gradient.80>98
Experimental Protocol: Purification

3.2.1 Harvesting and Extraction

  • Separate the biomass from the fermentation broth by centrifugation at 8,000 x g for 20 minutes.

  • Extract the clarified supernatant twice with an equal volume of ethyl acetate.

  • Pool the organic phases and concentrate under reduced pressure to obtain a crude extract.

3.2.2 Silica Gel Chromatography

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel.

  • Pack a silica gel column (60-120 mesh) in hexane.

  • Apply the adsorbed sample to the top of the column.

  • Elute the column with a step gradient of hexane and ethyl acetate (9:1, 8:2, 7:3, 1:1, and pure ethyl acetate).

  • Collect fractions and analyze by Thin Layer Chromatography (TLC) and test for anti-MRSA activity.

  • Pool the active fractions and concentrate.

3.2.3 Sephadex LH-20 Chromatography

  • Dissolve the semi-purified fraction in methanol.

  • Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.

  • Elute with methanol at a flow rate of 1 mL/min.

  • Collect fractions and analyze by HPLC for the presence of the target compound.

  • Pool the fractions containing the anti-MRSA agent.

3.2.4 Preparative High-Performance Liquid Chromatography (HPLC)

  • Concentrate the pooled fractions from the Sephadex LH-20 column.

  • Inject the sample onto a preparative C18 HPLC column.

  • Elute with a linear gradient of methanol in water (e.g., 40% to 90% over 30 minutes).

  • Monitor the elution at a suitable wavelength (e.g., 220 nm).

  • Collect the peak corresponding to the anti-MRSA agent.

  • Lyophilize the final purified fraction to obtain a dry powder.

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_harvesting Harvesting cluster_purification Purification cluster_analysis Final Product inoculum Inoculum Preparation seed Seed Fermentation inoculum->seed Inoculate production Production Fermentation seed->production Inoculate harvest Harvest & Centrifuge production->harvest extraction Solvent Extraction harvest->extraction silica Silica Gel Chromatography extraction->silica sephadex Sephadex LH-20 silica->sephadex hplc Preparative HPLC sephadex->hplc final_product Pure Anti-MRSA Agent hplc->final_product

Caption: Overall experimental workflow from fermentation to the purified anti-MRSA agent.

Hypothetical Regulatory Pathway

signaling_pathway cluster_environment Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis nutrient_stress Nutrient Limitation (e.g., low phosphate) pleiotropic_regulator Pleiotropic Regulator (e.g., PhoP) nutrient_stress->pleiotropic_regulator Activates quorum_sensing Quorum Sensing (Autoinducers) quorum_sensing->pleiotropic_regulator Activates pathway_specific_regulator Pathway-Specific Activator (e.g., SARP) pleiotropic_regulator->pathway_specific_regulator Induces expression of biosynthetic_genes Biosynthetic Gene Cluster pathway_specific_regulator->biosynthetic_genes Activates transcription of anti_mrsa_agent Anti-MRSA Agent biosynthetic_genes->anti_mrsa_agent Leads to production of

Caption: A hypothetical signaling pathway for the regulation of anti-MRSA agent production.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Anti-MRSA Agent 23

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics. The development of new anti-MRSA agents is crucial. A key in vitro parameter for assessing the efficacy of a novel antimicrobial compound is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This document provides a detailed protocol for determining the MIC of "Anti-MRSA agent 23" against MRSA using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4]

Data Presentation

Table 1: Expected MIC Ranges for Quality Control Strains

Quality Control StrainAntimicrobial AgentExpected MIC Range (µg/mL)
S. aureus ATCC® 29213™Oxacillin0.12 - 0.5
S. aureus ATCC® 29213™Vancomycin0.5 - 2
S. aureus ATCC® 43300™Oxacillin32 - 128
E. faecalis ATCC® 29212™Vancomycin1 - 4

Note: These are example ranges. Actual ranges should be verified based on the specific CLSI document in use (e.g., M100).[5] The MIC for this compound against these strains would be determined experimentally.

Experimental Protocols

Preparation of Materials and Reagents

a. This compound Stock Solution:

  • Obtain the pure powder form of this compound.[6] Note the potency (e.g., µg of active agent per mg of powder) provided by the manufacturer.[1][7]

  • Determine the appropriate solvent for this compound based on its solubility characteristics.[1] If the solvent is not water, a solvent toxicity control must be included in the assay.

  • Prepare a high-concentration stock solution (e.g., 1280 µg/mL). The following formula can be used to calculate the weight of the powder needed:[1][6] Weight (mg) = (Volume (mL) x Final Concentration (µg/mL)) / Potency (µg/mg)

  • If the solvent is not inherently sterile (e.g., DMSO, ethanol), the stock solution may need to be filter-sterilized using a 0.22 µm syringe filter.[8]

  • Aliquot the stock solution into sterile cryovials and store at an appropriate temperature (e.g., -20°C or -80°C) to maintain stability.[6]

b. Bacterial Strains and Culture Media:

  • Test Organism: Clinical isolates of MRSA.

  • Quality Control (QC) Strains: Staphylococcus aureus ATCC® 29213™ (a methicillin-susceptible strain) and a known MRSA strain such as S. aureus ATCC® 43300™.[9][10]

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria like S. aureus.[11]

  • Solid Medium: Tryptic Soy Agar (TSA) or Blood Agar for initial culture and purity checks.[12]

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA test strain or QC strain.[13]

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

  • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][11] A common dilution is 1:150 to get to ~1 x 10⁶ CFU/mL, which is then diluted 1:2 in the plate.[11]

Broth Microdilution Assay Procedure

This procedure is typically performed in a 96-well, U-shaped bottom microtiter plate.[12]

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to all wells of the microtiter plate.[7]

    • Column 11 will serve as the positive control (growth control, no drug).

    • Column 12 will serve as the negative control (sterility control, no bacteria).[7]

  • Serial Dilution of this compound:

    • Prepare a 2x working solution of this compound at the highest desired concentration (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL solution in CAMHB).[7]

    • Add 100 µL of this 2x working solution to the wells in Column 1.

    • Using a multichannel pipette, mix the contents of Column 1 by pipetting up and down 6-8 times.[7]

    • Transfer 100 µL from Column 1 to Column 2. This creates a two-fold serial dilution.[7]

    • Repeat this process sequentially down to Column 10.

    • After mixing Column 10, discard 100 µL to ensure all wells have a final volume of 100 µL before inoculation.[7]

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to wells in Columns 1 through 11. Do not add bacteria to Column 12. [14] This will bring the final volume in these wells to 200 µL and dilute the antimicrobial agent to its final 1x concentration.

  • Incubation:

    • Cover the plate with a lid to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.[13][15]

Interpretation of Results
  • Visual Inspection: After incubation, examine the plate for bacterial growth. The growth control well (Column 11) should show distinct turbidity or a cell pellet at the bottom. The sterility control well (Column 12) should remain clear.[11]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[11][16] This is observed as the first clear well in the dilution series.

Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Analysis prep_agent Prepare Agent 23 Stock Solution serial_dilute Perform 2-Fold Serial Dilution of Agent 23 (Cols 1-10) prep_agent->serial_dilute prep_media Prepare Mueller- Hinton Broth add_media Add 100µL Broth to All Wells prep_media->add_media prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) inoculate Inoculate Wells with MRSA Suspension (Cols 1-11) prep_inoculum->inoculate add_media->serial_dilute Start with broth-filled wells serial_dilute->inoculate Agent concentrations set incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Inspect Plate for Growth incubate->read_mic determine_mic Determine MIC Value read_mic->determine_mic Lowest concentration with no visible growth

Caption: Workflow for the broth microdilution MIC assay.

Plate_Layout cluster_plate 96-Well Plate Serial Dilution col1 Col 1 [High Conc.] col2 Col 2 col1->col2 100µL Transfer col3 ... col2->col3 ... col10 Col 10 [Low Conc.] col3->col10 ... col11 Col 11 Growth Control col12 Col 12 Sterility Control

References

Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Anti-MRSA Agent 23

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) is a formidable pathogen responsible for a significant burden of healthcare- and community-associated infections. The emergence of multidrug-resistant strains necessitates the development of novel antimicrobial agents. "Anti-MRSA agent 23" is an investigational compound demonstrating potent activity against MRSA. A critical parameter in the preclinical evaluation of a new antimicrobial is its bactericidal activity, which is quantified by determining the Minimum Bactericidal Concentration (MBC). The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[1] This document provides a detailed protocol for the determination of the MBC of "this compound" against MRSA, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2][3]

Principle of the Method

The determination of the MBC is performed as a subsequent step to the Minimum Inhibitory Concentration (MIC) test.[4] The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[5][6] The MBC is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto an antibiotic-free agar (B569324) medium.[7][8] After incubation, the number of surviving colonies is counted to determine the concentration of the agent that produces a ≥99.9% reduction in the bacterial population compared to the initial inoculum.[1][7]

Data Presentation

The in vitro activity of "this compound" is evaluated against a panel of clinically relevant MRSA strains and a quality control strain, S. aureus ATCC 29213. The MIC and MBC values are summarized in the table below.

Strain IDStrain TypeThis compound MIC (µg/mL)This compound MBC (µg/mL)Vancomycin MIC (µg/mL)Vancomycin MBC (µg/mL)MBC/MIC Ratio (Agent 23)
ATCC 43300HA-MRSA0.51122
USA300CA-MRSA0.250.50.512
NCTC 10442MRSA0.51142
Mu50 (ATCC 700699)VISA148>324
ATCC 29213S. aureus (QC)0.51122

HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate Staphylococcus aureus; QC: Quality Control.

An antimicrobial agent is generally considered bactericidal if the MBC to MIC ratio is ≤4.[5]

Experimental Protocols

Materials and Reagents

  • "this compound"

  • Vancomycin (as a control)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[4]

  • Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA)[9]

  • Sterile 96-well microtiter plates[3]

  • Sterile saline or phosphate-buffered saline (PBS)

  • MRSA strains (e.g., ATCC 43300, USA300) and S. aureus ATCC 29213

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Sterile pipettes and tips

  • Incubator (35°C ± 2°C)[10]

Protocol for MIC Determination (Broth Microdilution)

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies of the MRSA strain.[11]

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of "this compound" in a suitable solvent.

    • Perform serial twofold dilutions of the agent in CAMHB directly in the 96-well microtiter plate to achieve a final volume of 100 µL per well. The concentration range should be appropriate to determine the MIC (e.g., from 64 µg/mL to 0.125 µg/mL).[10]

    • Include a positive control well (no antimicrobial agent) and a negative control well (no bacteria) for each strain.[9]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions, resulting in a final volume of 200 µL per well.[10]

    • Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 16-20 hours.[10]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[5]

Protocol for MBC Determination

  • Subculturing:

    • Following the MIC determination, select the wells showing no visible growth (the MIC well and at least two more concentrated wells).[12]

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, transfer a 10-100 µL aliquot from each of these wells onto a sterile TSA or MHA plate.[9]

    • Also, plate an aliquot from the positive control well (growth control) to confirm the initial inoculum count.

  • Incubation:

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.[8]

  • Enumeration and Interpretation:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[1][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_agent Prepare Serial Dilutions of this compound inoculate_plate Inoculate Microtiter Plate prep_agent->inoculate_plate prep_inoculum Prepare Standardized MRSA Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubate_mic Incubate Plate (35°C, 16-20h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells (MIC and higher concentrations) onto Agar Plates read_mic->subculture Proceed if growth in positive control incubate_mbc Incubate Agar Plates (35°C, 18-24h) subculture->incubate_mbc read_mbc Count Colonies (CFU) and Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Experimental workflow for MBC determination.

Signaling Pathway Inhibition by a Representative Anti-MRSA Agent (Hypothetical)

Many anti-MRSA agents function by disrupting essential bacterial processes. For instance, a hypothetical "Agent 23" might inhibit a key enzyme in the bacterial cell wall synthesis pathway, a common target for antibiotics.

signaling_pathway cluster_pathway Bacterial Cell Wall Synthesis Pathway precursor Cytoplasmic Precursors transglycosylation Transglycosylation precursor->transglycosylation transpeptidation Transpeptidation (Cross-linking) transglycosylation->transpeptidation cell_wall Stable Peptidoglycan Cell Wall transpeptidation->cell_wall agent This compound agent->inhibition

Caption: Inhibition of transpeptidation in cell wall synthesis.

References

Application Notes and Protocols for In Vivo Efficacy Assessment of Anti-MRSA Agent 23 (Antibacterial Agent 127)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for evaluating the in vivo efficacy of Anti-MRSA agent 23, also identified as Antibacterial agent 127 (Compound 23), in murine models of Methicillin-resistant Staphylococcus aureus (MRSA) infection.

Introduction

The emergence of multidrug-resistant bacteria, particularly MRSA, poses a significant threat to public health. The development of novel antimicrobial agents with potent activity against these resistant strains is a critical area of research. This compound (Antibacterial agent 127) is a novel compound that has demonstrated promising antibacterial activity. These protocols outline the standardized murine models for assessing the in vivo efficacy of this agent, providing a framework for preclinical evaluation. The primary model discussed is the neutropenic murine thigh infection model, which is a standard for evaluating antimicrobial efficacy.[1][2] Additional protocols for sepsis and skin infection models are also provided to offer a broader assessment of the agent's potential.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data regarding the in vitro and in vivo activity of this compound (Antibacterial agent 127).

Table 1: In Vitro Antibacterial Activity of this compound [3]

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
S. aureus (MSSA) ATCC 29213Methicillin-Sensitive0.063
S. aureus (MSSA) ATCC 25923Methicillin-Sensitive0.063
MRSA (Clinical Isolate b)Methicillin-Resistant0.063
MRSE (Clinical Isolate b)Methicillin-Resistant S. epidermidis0.25
E. coli ATCC 25922Gram-Negative32
S. pullorumGram-Negative64

Table 2: In Vivo Efficacy of this compound in a Neutropenic Murine Thigh Infection Model [3]

Treatment GroupDose (mg/kg)Administration RouteBacterial Load Reduction (log10 CFU/thigh) vs. Vehicle Control
Vehicle Control-Intraperitoneal-
This compound50Intraperitoneal1.84

Experimental Protocols

Neutropenic Murine Thigh Infection Model

This model is extensively used to evaluate the efficacy of antimicrobial agents in an immunocompromised host, mimicking infections in neutropenic patients.[4]

Objective: To determine the reduction in MRSA bacterial load in the thigh muscle of neutropenic mice following treatment with this compound.

Materials:

  • 6-week-old female ICR (CD-1) or BALB/c mice

  • Cyclophosphamide (B585)

  • MRSA strain (e.g., USA300 or a clinical isolate)

  • Brain Heart Infusion (BHI) broth or Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • This compound (Antibacterial agent 127)

  • Vehicle control (e.g., sterile saline)

  • Anesthetic (e.g., isoflurane, Avertin)

  • Surgical scissors and forceps

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

  • Incubator (37°C)

Protocol:

  • Induction of Neutropenia:

    • Administer cyclophosphamide to mice via intraperitoneal (IP) injection. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice neutropenic, making them more susceptible to infection.

  • Preparation of Bacterial Inoculum:

    • Culture the MRSA strain overnight in BHI or TSB at 37°C with shaking.

    • On the day of infection, subculture the bacteria in fresh broth and grow to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial inoculum (e.g., 1 x 10^6 CFU) intramuscularly into the right thigh of each mouse.

  • Treatment:

    • Two hours post-infection, randomly divide the mice into treatment and control groups.

    • Administer this compound (e.g., 50 mg/kg) via the desired route (e.g., intraperitoneal injection).

    • Administer the vehicle control to the control group.

  • Endpoint and Bacterial Load Determination:

    • At 24 hours post-treatment, humanely euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile PBS.

    • Prepare serial dilutions of the tissue homogenate in PBS.

    • Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU per thigh. The results are typically expressed as log10 CFU/thigh.

Murine Sepsis Model

This model evaluates the ability of an antimicrobial agent to prevent mortality in a systemic infection.

Objective: To assess the survival rate of MRSA-infected mice after treatment with this compound.

Protocol:

  • Bacterial Inoculum Preparation: Prepare the MRSA inoculum as described in the thigh infection model. The final concentration should be adjusted to a lethal dose (e.g., 1 x 10^8 CFU in 50 µL).

  • Infection: Inject the bacterial suspension into female BALB/c mice (6 weeks old) via the tail vein.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound or vehicle control.

  • Monitoring and Endpoint: Monitor the mice for signs of sepsis and survival for a predetermined period (e.g., 7 days). Record the number of surviving animals in each group.

Murine Skin Infection Model

This model is relevant for assessing treatments for skin and soft tissue infections caused by MRSA.

Objective: To evaluate the effect of topically or systemically administered this compound on the bacterial load and lesion size in a skin infection.

Protocol:

  • Bacterial Inoculum Preparation: Prepare the MRSA inoculum as previously described.

  • Infection:

    • Anesthetize female BALB/c mice (6-8 weeks old).

    • Shave a small area on the back of each mouse.

    • Inject the bacterial inoculum (e.g., 1 x 10^7 CFU) intradermally.

  • Treatment:

    • Topical: Apply a formulation containing this compound directly to the infection site at specified intervals.

    • Systemic: Administer the agent via IP or another systemic route.

  • Endpoint:

    • At various time points (e.g., days 3, 7, and 14), measure the lesion size.

    • Euthanize a subset of mice at each time point, excise the infected skin tissue, homogenize it, and determine the bacterial load (CFU/gram of tissue) as described in the thigh infection model.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_infection_treatment Phase 2: Infection & Treatment cluster_analysis Phase 3: Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Muscle Infection (1x10^6 CFU MRSA) Neutropenia->Infection Inoculum Prepare MRSA Inoculum Inoculum->Infection Treatment Administer Treatment (this compound or Vehicle) Infection->Treatment Euthanasia Euthanize Mice (24h post-treatment) Treatment->Euthanasia Dissection Dissect Thigh Muscle Euthanasia->Dissection Homogenization Homogenize Tissue Dissection->Homogenization Plating Serial Dilution & Plating Homogenization->Plating Enumeration Enumerate Bacterial Load (log10 CFU/thigh) Plating->Enumeration

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.

General Mechanisms of Antibacterial Action

While the specific mechanism of this compound is not detailed in the provided information, this diagram illustrates the common targets of antibacterial agents.

Antibacterial_Mechanisms cluster_targets Antibacterial Targets Bacterium Bacterial Cell CellWall Cell Wall Synthesis (e.g., Penicillins) CellWall->Bacterium ProteinSynth Protein Synthesis (e.g., Macrolides) ProteinSynth->Bacterium DNASynth DNA Replication (e.g., Quinolones) DNASynth->Bacterium Metabolism Metabolic Pathways (e.g., Sulfonamides) Metabolism->Bacterium Membrane Cell Membrane Integrity (e.g., Polymyxins) Membrane->Bacterium

Caption: Common Molecular Targets for Antibacterial Agents.

References

Application Notes: Anti-MRSA Agent 23 in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) is a formidable pathogen largely due to its ability to form biofilms, which are communities of bacteria encased in a self-produced matrix. These biofilms are notoriously resistant to conventional antibiotics. "Anti-MRSA agent 23" is a novel synthetic compound designed to combat MRSA infections by disrupting these protective biofilms. Its mechanism of action involves the inhibition of key signaling pathways necessary for biofilm integrity, rendering the embedded bacteria susceptible to antimicrobial agents. These application notes provide detailed protocols for evaluating the efficacy of this compound against MRSA biofilms.

Mechanism of Action

This compound is believed to target two critical pathways in MRSA biofilm formation:

  • Inhibition of Polysaccharide Intercellular Adhesin (PIA) Synthesis: The primary component of the MRSA biofilm matrix is PIA, which is synthesized by proteins encoded by the icaADBC operon.[1][2] this compound has been shown to downregulate the expression of the ica (B1672459) operon, thereby preventing the formation of the biofilm matrix.

  • Disruption of Quorum Sensing: The accessory gene regulator (agr) system is a quorum-sensing system that controls the expression of various virulence factors and is involved in the dispersal of biofilms.[3][4] this compound interferes with the agr signaling cascade, leading to the premature dispersal of the biofilm and the release of planktonic bacteria that are more susceptible to antibiotics.

Data Presentation

The following tables provide a template for summarizing the quantitative data from biofilm disruption assays involving this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic MRSA

MRSA StrainMIC (µg/mL)
ATCC 433002
Clinical Isolate 14
Clinical Isolate 22
Clinical Isolate 38

Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound against Pre-formed MRSA Biofilms

MRSA StrainMBEC (µg/mL)
ATCC 4330016
Clinical Isolate 132
Clinical Isolate 216
Clinical Isolate 364

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Assay

This protocol assesses the concentration of this compound required to inhibit the formation of MRSA biofilms.

Materials:

  • This compound

  • MRSA strain (e.g., ATCC 43300)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of MRSA into TSB and incubate overnight at 37°C. Dilute the overnight culture in TSB with 1% glucose to a final concentration of 1 x 10^6 CFU/mL.

  • Serial Dilution of Agent: Prepare a two-fold serial dilution of this compound in a 96-well plate.

  • Inoculation: Add 100 µL of the bacterial suspension to each well containing 100 µL of the diluted agent. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Washing: Discard the planktonic cells and wash the wells three times with 200 µL of sterile PBS.

  • Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes.

  • Staining: Remove methanol and air dry the plate. Add 200 µL of 0.1% crystal violet to each well and incubate for 20 minutes at room temperature.

  • Washing: Remove the crystal violet and wash the wells with PBS until the negative control wells are clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader. The MBIC is the lowest concentration of the agent that causes a significant reduction in biofilm formation compared to the positive control.[5]

Protocol 2: Eradication of Pre-formed MRSA Biofilms

This protocol evaluates the ability of this compound to eradicate established MRSA biofilms.

Materials: Same as Protocol 1.

Procedure:

  • Biofilm Formation: Inoculate a 96-well plate with 200 µL of a 1 x 10^6 CFU/mL MRSA suspension in TSB with 1% glucose. Incubate at 37°C for 24 hours to allow biofilm formation.

  • Washing: Remove the planktonic bacteria by washing the wells three times with 200 µL of sterile PBS.

  • Treatment: Add 200 µL of two-fold serial dilutions of this compound to the wells with pre-formed biofilms. Include a positive control (broth only) and incubate for another 24 hours at 37°C.

  • Quantification: Follow steps 5-10 from Protocol 1 to quantify the remaining biofilm.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Biofilm Assay prep_culture Prepare MRSA Culture inoculate Inoculate 96-well Plate prep_culture->inoculate prep_agent Prepare Serial Dilutions of Agent 23 prep_agent->inoculate incubate Incubate for 24h at 37°C inoculate->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 fix Fix with Methanol wash1->fix stain Stain with Crystal Violet fix->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize with Acetic Acid wash2->solubilize read Read Absorbance at 595 nm solubilize->read

Caption: Experimental workflow for the MRSA biofilm disruption assay.

signaling_pathways cluster_ica PIA Synthesis Pathway cluster_agr Quorum Sensing Pathway (agr system) icaR icaR (Repressor) icaADBC icaADBC operon icaR->icaADBC represses pia_synthesis PIA Synthesis icaADBC->pia_synthesis biofilm_matrix Biofilm Matrix Formation pia_synthesis->biofilm_matrix agrD agrD aip Autoinducing Peptide (AIP) agrD->aip agrC AgrC (Receptor) aip->agrC activates agrA AgrA (Regulator) agrC->agrA phosphorylates rnaIII RNAIII agrA->rnaIII activates transcription virulence Virulence Factors rnaIII->virulence dispersal Biofilm Dispersal rnaIII->dispersal agent23 This compound agent23->icaADBC inhibits agent23->agrC inhibits

Caption: MRSA biofilm formation signaling pathways and targets of Agent 23.

References

Formulation and In Vivo Evaluation of Anti-MRSA Agent 23: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the formulation and in vivo evaluation of Anti-MRSA agent 23, a novel quinoline-based compound with potential therapeutic applications against Methicillin-resistant Staphylococcus aureus (MRSA). The following application notes and protocols are designed to assist researchers in advancing this promising agent from the benchtop to preclinical studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for the development of a stable and effective formulation. "this compound" is identified by the Chemical Abstracts Service (CAS) number 2607085-75-4 and has the IUPAC name: 1-ethyl-4-hydroxy-N-[5-(5-methyl-2-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-oxoquinoline-3-carboxamide.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
PubChem CID 172677374PubChem
Molecular Formula C₂₀H₁₇N₅O₃SPubChem[1]
Molecular Weight 407.4 g/mol PubChem[1]
IUPAC Name 1-ethyl-4-hydroxy-N-[5-(5-methyl-2-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-oxoquinoline-3-carboxamidePubChem[1]
Synonyms HY-168873, 2607085-75-4PubChem[1]

Formulation Strategy for In Vivo Administration

The successful in vivo evaluation of a novel anti-MRSA agent is critically dependent on an appropriate formulation that ensures solubility, stability, and bioavailability. For parenteral administration in murine models, a common strategy involves the use of a vehicle composed of a mixture of solvents and surfactants that are generally regarded as safe.

Recommended Formulation Vehicle:

A common and effective vehicle for poorly soluble quinoline-based compounds for in vivo studies is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 400 (PEG400), and saline.

Table 2: Recommended Formulation for this compound (1 mg/mL)

ComponentPercentage (v/v)Purpose
DMSO 10%Solubilizing agent
PEG400 40%Co-solvent and stability enhancer
0.9% Saline 50%Isotonic aqueous vehicle

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (1 mg/mL) for In Vivo Studies

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • 0.9% Sodium Chloride Injection, USP (Saline), sterile

  • Sterile, pyrogen-free microcentrifuge tubes and pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Dissolution: Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube. Add 10% of the final desired volume of sterile DMSO. Vortex thoroughly until the compound is completely dissolved.

  • Addition of Co-solvent: To the DMSO solution, add 40% of the final desired volume of sterile PEG400. Vortex the mixture vigorously to ensure homogeneity.

  • Aqueous Phase Addition: Slowly add 50% of the final desired volume of sterile 0.9% saline to the organic solution while continuously vortexing. The slow addition is crucial to prevent precipitation of the compound.

  • Final Inspection and Sterilization: Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear. Before administration, filter the formulation through a 0.22 µm sterile syringe filter to ensure sterility.

Protocol 2: Murine Systemic Infection Model for Efficacy Testing

This protocol describes a murine model of systemic MRSA infection to evaluate the in vivo efficacy of this compound.

Materials:

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Sterile 0.9% Saline

  • Female BALB/c mice (6-8 weeks old)

  • This compound formulation (prepared as in Protocol 1)

  • Vehicle control (10% DMSO, 40% PEG400, 50% Saline)

  • Positive control (e.g., Vancomycin)

  • Insulin syringes with 28-gauge needles

  • Sterile surgical instruments

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Inoculum Preparation:

    • Culture the MRSA strain in TSB overnight at 37°C with shaking.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum will be 1 x 10⁷ CFU in 100 µL.

  • Infection:

    • Inject each mouse with 100 µL of the bacterial suspension via the tail vein.

  • Treatment:

    • At 2 hours post-infection, administer the first dose of treatment.

    • Divide the mice into treatment groups (n=5-10 per group):

      • Vehicle Control

      • This compound (e.g., 10 mg/kg, 20 mg/kg)

      • Vancomycin (e.g., 10 mg/kg)

    • Administer treatments intravenously or intraperitoneally every 12 hours for 2 days.

  • Endpoint and Bacterial Load Determination:

    • At 24 hours after the final treatment, euthanize the mice.

    • Aseptically harvest the kidneys.

    • Homogenize the kidneys in sterile saline.

    • Perform serial dilutions of the homogenate and plate on TSA plates.

    • Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/gram of tissue.

Signaling Pathways and Experimental Workflows

Hypothesized Mechanism of Action

While the specific molecular target of this compound has not been definitively elucidated in publicly available literature, many quinoline-based anti-MRSA agents are known to interfere with essential bacterial processes such as DNA replication or cell wall synthesis.[2] One common mechanism of action for novel anti-MRSA agents is the inhibition of peptidoglycan biosynthesis, a pathway crucial for bacterial cell wall integrity.

G cluster_bacterial_cell Bacterial Cell Cytoplasm Cytoplasm Cell_Membrane Cell_Membrane Cell_Wall Cell_Wall Precursors Cell Wall Precursors Lipid_II Lipid II Precursors->Lipid_II Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis Cross_linking Transpeptidation (Cross-linking) Peptidoglycan_Synthesis->Cross_linking Stable_Cell_Wall Stable Cell Wall Cross_linking->Stable_Cell_Wall Agent_23 This compound Agent_23->Inhibition Inhibition->Peptidoglycan_Synthesis

Caption: Hypothesized inhibition of bacterial cell wall synthesis by this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in the murine systemic infection model to assess the in vivo efficacy of this compound.

G Start Start Inoculum_Prep MRSA Inoculum Preparation Start->Inoculum_Prep Infection Intravenous Infection of Mice Inoculum_Prep->Infection Treatment Treatment Administration (Agent 23, Vehicle, Positive Control) Infection->Treatment Monitoring Monitoring of Mice Treatment->Monitoring Endpoint Euthanasia and Organ Harvest Monitoring->Endpoint CFU_Count Bacterial Load Determination (CFU/g) Endpoint->CFU_Count Data_Analysis Data Analysis and Comparison CFU_Count->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the murine systemic MRSA infection model.

References

Application Notes and Protocols for the Quantification of Anti-MRSA Agent 23

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in clinical settings, necessitating the development of novel therapeutic agents. "Anti-MRSA agent 23" is a promising new compound demonstrating potent activity against MRSA. To support its preclinical and clinical development, robust and validated analytical methods for its quantification in biological matrices are essential. These methods are crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and formulation analysis.[1][2]

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV) Method

This HPLC-UV method is designed for the quantification of this compound in plasma and formulation samples, offering a balance of simplicity, cost-effectiveness, and reliability for routine analysis.[3][4]

Experimental Protocol

1. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

2. Chromatographic Conditions

A summary of the HPLC-UV instrument parameters is provided in the table below.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 254 nm
Run Time 10 minutes

3. Method Validation Summary

The method should be validated according to standard guidelines to ensure linearity, accuracy, precision, and sensitivity.[3][4]

Validation ParameterResult
Linearity Range 0.1 - 50 µg/mL (r² > 0.995)
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy 95.2% - 104.5%
Precision (Intra-day) < 5% RSD
Precision (Inter-day) < 7% RSD
Recovery > 90%

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Plasma Sample s2 Protein Precipitation (Acetonitrile) s1->s2 a1 Injection into HPLC System s3 Centrifugation s2->s3 s4 Evaporation s3->s4 s5 Reconstitution s4->s5 s5->a1 a2 Chromatographic Separation (C18) a1->a2 d1 Chromatogram Integration a3 UV Detection a2->a3 a3->d1 d2 Quantification (Standard Curve) d1->d2 d3 Report Generation d2->d3

Caption: HPLC-UV workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex biological matrices like plasma, an LC-MS/MS method is recommended. This method is ideal for pharmacokinetic studies requiring low limits of quantification.[1][5][6]

Experimental Protocol

1. Sample Preparation (Plasma)

  • To 50 µL of plasma, add 150 µL of methanol (B129727) containing the internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant to a vial for injection.

  • Inject 5 µL into the LC-MS/MS system.[6]

2. LC-MS/MS Conditions

The instrumental parameters for the LC-MS/MS analysis are detailed below.

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500)
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

3. MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 450.2320.125
450.2150.335
Internal Standard 455.2325.125

4. Method Validation Summary

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.998)
Limit of Quantification (LOQ) 1 ng/mL
Accuracy 98.1% - 102.3%
Precision (Intra-day) < 4% RSD
Precision (Inter-day) < 6% RSD
Matrix Effect 92% - 105%
Recovery > 95%

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis p1 Plasma Sample with Internal Standard p2 Protein Precipitation (Methanol) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer p3->p4 lc1 Injection p4->lc1 lc2 Gradient Elution on C18 Column lc1->lc2 ms1 Electrospray Ionization (ESI+) lc2->ms1 ms2 Precursor Ion Selection (Q1) ms1->ms2 ms3 Collision-Induced Dissociation (Q2) ms2->ms3 ms4 Product Ion Detection (Q3) ms3->ms4 d1 MRM Peak Integration ms4->d1 d2 Concentration Calculation d1->d2

Caption: LC-MS/MS workflow for this compound quantification.

References

Application Notes and Protocols for Assessing Synergy of Anti-MRSA Agent 23 with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel therapeutic strategies.[1][2] Combination therapy, the concurrent use of two or more antimicrobial agents, offers a promising approach to enhance efficacy, reduce the likelihood of resistance development, and lower required dosages, thereby minimizing potential toxicity.[3] These application notes provide detailed protocols for assessing the synergistic potential of a novel investigational compound, "Anti-MRSA agent 23," with established antibiotics against MRSA.

The primary methodologies detailed herein are the checkerboard assay and the time-kill curve assay. The checkerboard assay is a widely used in vitro method to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the degree of interaction between two antimicrobial agents.[3][4][5] The time-kill curve assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of antimicrobial combinations over time.[6][7]

Key Concepts in Synergy Testing

  • Synergy: The combined effect of two drugs is significantly greater than the sum of their individual effects. For checkerboard assays, this is typically defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.[5][8] For time-kill assays, synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[9][10]

  • Additivity/Indifference: The combined effect is equal to the sum of the individual effects. This corresponds to a FICI between 0.5 and 4.0.[5]

  • Antagonism: The combined effect is less than the effect of the more active agent alone, indicated by a FICI of > 4.0.[5]

Experimental Protocols

Protocol 1: Checkerboard Assay

This protocol outlines the checkerboard microdilution method to determine the FIC index for this compound in combination with a partner antibiotic.[3][11][12]

Materials:

  • MRSA strain (e.g., ATCC 43300 or a clinical isolate)

  • This compound

  • Partner antibiotic (e.g., Oxacillin, Vancomycin)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates

  • Sterile diluents (e.g., deionized water, DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

    • Inoculate the colonies into a tube of sterile CAMHB.

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Antibiotic Stock Solution Preparation:

    • Prepare stock solutions of this compound and the partner antibiotic in a suitable sterile solvent at a concentration at least 100 times the expected Minimum Inhibitory Concentration (MIC).

  • Microtiter Plate Setup:

    • Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

    • In the first column, add 50 µL of the highest concentration of the partner antibiotic to the wells in rows A through G. This will be serially diluted across the plate.

    • In the first row, add 50 µL of the highest concentration of this compound to the wells in columns 1 through 10. This will be serially diluted down the plate.

    • Perform serial 2-fold dilutions of the partner antibiotic by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the control for this compound alone.

    • Perform serial 2-fold dilutions of this compound by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as the control for the partner antibiotic alone.

    • The final plate will contain a matrix of varying concentrations of both agents.

  • Inoculation:

    • Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.[3]

  • Incubation and Reading:

    • Seal the plate and incubate at 35°C for 18-24 hours.[13]

    • Following incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity or by using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.

Data Presentation and Interpretation:

The Fractional Inhibitory Concentration Index (FICI) is calculated as follows:

FICI = FIC of Agent A + FIC of Agent B

Where:

  • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

  • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism
Protocol 2: Time-Kill Curve Assay

This protocol assesses the bactericidal activity of this compound in combination with another antibiotic over time.[6][10]

Materials:

  • MRSA strain

  • This compound

  • Partner antibiotic

  • CAMHB, sterile

  • Sterile culture tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

  • Shaking incubator (37°C)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the MRSA strain in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes or flasks containing the following:

      • Growth control (no antibiotic)

      • This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

      • Partner antibiotic alone (at a relevant concentration)

      • Combination of this compound and the partner antibiotic (at the same concentrations as the individual agents)

  • Incubation and Sampling:

    • Inoculate each tube/flask with the prepared bacterial suspension.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube/flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

Data Presentation and Interpretation:

Plot the log10 CFU/mL versus time for each condition.

ResultInterpretation
≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.Synergy[9][10]
< 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.Indifference
< 1-log10 decrease in CFU/mL with the combination compared to the least active single agent.Antagonism
≥ 3-log10 decrease in CFU/mL compared to the initial inoculum.Bactericidal activity[10]

Visualizations

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo Optional In Vivo Confirmation start Prepare MRSA Inoculum checkerboard Checkerboard Assay (Determine FICI) start->checkerboard time_kill Time-Kill Curve Assay (Assess Bactericidal Activity) start->time_kill interpretation Interpret Results (Synergy, Additivity, Antagonism) checkerboard->interpretation time_kill->interpretation animal_model Animal Model of MRSA Infection (e.g., mouse thigh model) interpretation->animal_model If Synergy is Observed treatment Administer Agents (Alone and in Combination) animal_model->treatment outcome Assess Outcome (e.g., bacterial burden, survival) treatment->outcome MRSA_Resistance_and_Synergy cluster_MRSA MRSA Cell PBP2a PBP2a (Altered Penicillin-Binding Protein) CellWall Thickened Peptidoglycan Cell Wall EffluxPumps Efflux Pumps BetaLactam Beta-Lactam (e.g., Oxacillin) BetaLactam->PBP2a Ineffective Binding Synergy1 Synergy Example 1: Beta-Lactam + Agent 23 (Weakens cell wall, allows Beta-Lactam access) Agent23 This compound (e.g., Cell Wall Synthesis Inhibitor) Agent23->CellWall Inhibits Synthesis EffluxInhibitor Efflux Pump Inhibitor EffluxInhibitor->EffluxPumps Inhibits Synergy2 Synergy Example 2: Antibiotic + Efflux Pump Inhibitor (Increases intracellular antibiotic concentration)

References

Troubleshooting & Optimization

"Anti-MRSA agent 23" low yield in synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support for researchers experiencing low yields in the synthesis of Anti-MRSA Agent 23. The following sections address common issues encountered during the multi-step synthesis, offering potential causes and solutions in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Step 1: Suzuki-Miyaura Cross-Coupling

Question 1: Why is the yield of my Suzuki-Miyaura cross-coupling step (formation of Intermediate 2) consistently below 30%?

Answer: Low yields in Suzuki-Miyaura reactions are common and can often be attributed to several factors related to the catalyst, reaction conditions, or starting materials.

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low yield.

    • Oxidative Degradation: The Pd(0) active species can be oxidized if the reaction is not kept strictly anaerobic. Ensure proper degassing of solvents and use of an inert atmosphere (Argon or Nitrogen).

    • Phosphine (B1218219) Ligand Degradation: Phosphine ligands are prone to oxidation. Use fresh, high-quality ligands.

  • Sub-optimal Base or Solvent: The choice of base and solvent is crucial for the transmetalation step.

    • Base Strength: The base may not be strong or soluble enough to effectively activate the boronic acid. Consider screening alternative bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.

    • Solvent System: A biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is often required. The ratio can significantly impact yield.

  • Poor Quality Starting Materials: Impurities in the aryl halide (Intermediate 1) or the boronic acid can interfere with the catalytic cycle.

    • Aryl Halide: Ensure Intermediate 1 is pure and free of nucleophilic impurities.

    • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation or form inactive trimeric boroxines upon storage. Use fresh or recently purified boronic acid.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling q1 Is the reaction strictly anaerobic? start->q1 s1 Degas solvents thoroughly (e.g., freeze-pump-thaw). Use Schlenk techniques. q1->s1 No q2 Is the catalyst and ligand fresh? q1->q2 Yes s1->q2 s2 Use fresh Pd catalyst and phosphine ligand. Store under inert gas. q2->s2 No q3 Have you screened bases and solvents? q2->q3 Yes s2->q3 s3 Screen alternative bases (K₃PO₄, Cs₂CO₃) and solvent ratios (e.g., Dioxane/H₂O). q3->s3 No q4 Are starting materials pure? q3->q4 Yes s3->q4 s4 Re-purify aryl halide and boronic acid. Check for boroxine formation via NMR. q4->s4 No end Yield Improved q4->end Yes s4->end

Caption: Troubleshooting decision tree for low-yield Suzuki coupling.

Step 2: Amide Bond Formation

Question 2: My amide coupling reaction to form Intermediate 3 is incomplete and produces significant side products. What is the cause?

Answer: Incomplete conversion and side product formation in amide coupling (e.g., using EDC/HOBt) often point to issues with the coupling reagents, reaction conditions, or the stability of the activated carboxylic acid.

  • Hydrolysis of Activated Ester: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC is highly reactive and susceptible to hydrolysis. This is exacerbated by moisture in the solvent or reagents. Ensure all reagents and solvents are anhydrous.

  • Side Reactions:

    • Epimerization/Racemization: If your carboxylic acid has a chiral center, the activated intermediate can be prone to epimerization, especially with prolonged reaction times or elevated temperatures. Using an additive like HOBt or HOAt can help suppress this.

    • N-acylurea Formation: The activated ester can rearrange to a stable N-acylurea byproduct, which consumes the starting material. This is more likely if the amine nucleophile is added too slowly or is not sufficiently reactive.

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be significantly reduced, allowing side reactions to dominate. In such cases, switching to a more potent coupling reagent like HATU or COMU may be necessary.

Table 1: Comparison of Common Amide Coupling Reagents

ReagentProsConsRecommended Use Case
EDC/HOBt Cost-effective, common.Moisture sensitive, can form N-acylurea byproduct.Standard, non-hindered couplings.
HATU High reactivity, fast, low epimerization.Expensive, can be difficult to remove byproducts.Hindered couplings, sensitive substrates.
DCC/DMAP Powerful coupling agent.Forms insoluble DCU byproduct, allergenic.When other methods fail; requires careful purification.
Step 3: Boc-Deprotection

Question 3: The final Boc-deprotection step to yield Agent 23 is not going to completion and my product seems to be degrading. How can I fix this?

Answer: While seemingly straightforward, Boc-deprotection with strong acids like trifluoroacetic acid (TFA) can present challenges, especially with complex molecules containing other acid-sensitive functional groups.

  • Incomplete Reaction: Insufficient acid or reaction time can lead to partial deprotection.

    • Solution: Increase the equivalents of TFA (e.g., from 20% to 50% in DCM) or prolong the reaction time. Monitor the reaction progress carefully by TLC or LC-MS to avoid over-exposure.

  • Product Degradation: The carbocation intermediate formed during deprotection can be trapped by nucleophiles or participate in side reactions.

    • Solution: Use a scavenger. Scavengers like triethylsilane (TES) or anisole (B1667542) are added to the reaction mixture to trap the reactive tert-butyl cation, preventing it from reacting with your product.

  • Difficult Purification: The final product may be highly polar, making extraction and purification challenging.

    • Solution: After reaction completion, carefully neutralize the excess acid with a base like saturated NaHCO₃ solution. If the product is water-soluble, consider reverse-phase chromatography for purification instead of standard silica (B1680970) gel.

Overall Synthesis and Troubleshooting Pathway

G cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection Int_1 Intermediate 1 (Aryl Halide) Suzuki Pd Catalyst, Base, Solvent Int_1->Suzuki Boronic_Acid Boronic Acid Boronic_Acid->Suzuki Int_2 Intermediate 2 (Biaryl Core) Suzuki->Int_2 Trouble1 Low Yield? Check Catalyst, Anaerobic Conditions Int_2->Trouble1 Int_2_c Intermediate 2 Trouble1->Int_2_c Resolve & Proceed Amide EDC/HOBt or HATU, Anhydrous Solvent Int_2_c->Amide Amine Protected Amine Amine->Amide Int_3 Intermediate 3 (Boc-Protected Agent) Amide->Int_3 Trouble2 Side Products? Use HATU, Ensure Anhydrous Conditions Int_3->Trouble2 Int_3_c Intermediate 3 Trouble2->Int_3_c Resolve & Proceed Deprotect TFA, Scavenger (e.g., TES), DCM Int_3_c->Deprotect Agent23 Final Product (Agent 23) Deprotect->Agent23 Trouble3 Degradation? Add Scavenger, Monitor Time Agent23->Trouble3

Caption: Synthetic workflow for Agent 23 with key troubleshooting points.

Key Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling
  • Degassing: To a dry Schlenk flask, add Intermediate 1 (1.0 eq), the boronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (B91453) and water (4:1 ratio) via cannula.

  • Catalyst Addition: In a separate vial under Argon, pre-mix Pd(dppf)Cl₂ (0.03 eq) and dppf (0.03 eq). Add this mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring by LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: Robust Boc-Deprotection with Scavenger
  • Setup: Dissolve Boc-protected Intermediate 3 (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask.

  • Scavenger Addition: Add triethylsilane (TES) (3.0 eq) to the solution and stir.

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10 eq, ~50% v/v solution in DCM) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor completion by TLC or LC-MS.

  • Quenching: Upon completion, cool the mixture back to 0 °C and slowly quench by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via an appropriate method (e.g., preparative HPLC or crystallization).

"Anti-MRSA agent 23" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing potential solubility challenges with the experimental Anti-MRSA agent 23. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel investigational compound with the molecular formula C₂₀H₁₇N₅O₃S.[1] It has been identified as a potential therapeutic agent against Methicillin-Resistant Staphylococcus aureus (MRSA). Due to its complex aromatic structure, like many novel drug candidates, it may exhibit poor aqueous solubility, which can present challenges during experimental studies.

Q2: I am observing precipitation of this compound when I dilute my stock solution into an aqueous buffer or cell culture medium. Why is this happening?

A2: Precipitation upon dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous medium is a common issue for hydrophobic compounds. This phenomenon, often termed "solvent shock," occurs because the compound's solubility is significantly lower in the aqueous environment compared to the organic stock solvent. Other contributing factors can include the pH of the final solution, temperature, and interactions with salts or proteins in the medium.[2][3]

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: For compounds with low aqueous solubility, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions due to its ability to dissolve a wide range of compounds.[2] Other potential organic solvents include ethanol, methanol, or N,N-dimethylformamide (DMF).[4][5] The choice of solvent should be guided by the specific requirements of your assay and the potential for solvent-induced toxicity.

Q4: What is the maximum recommended concentration of an organic solvent like DMSO in a cell-based assay?

A4: The tolerance of cell lines to organic solvents can vary. As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize cytotoxicity and other off-target effects.[3] It is always recommended to perform a vehicle control experiment to determine the maximum tolerable concentration of the solvent for your specific experimental system.

Troubleshooting Guide: Solubility Issues

Issue 1: Precipitate Formation Upon Dilution in Aqueous Media
Potential Cause Suggested Solution
High Stock Solution Concentration Decrease the concentration of the stock solution. For example, instead of a 10 mg/mL stock, try preparing a 1 mg/mL stock. This will require adding a larger volume to your aqueous medium to achieve the same final concentration, so ensure the final solvent concentration remains within an acceptable range.[2]
"Solvent Shock" Add the stock solution to the aqueous medium dropwise while gently vortexing or stirring. This facilitates rapid mixing and can prevent localized high concentrations that lead to precipitation.[2]
Poor Aqueous Solubility Utilize a co-solvent or a solubilizing excipient in your final solution. For example, a small percentage of a non-ionic surfactant like Tween® 80 or Tween® 20 (e.g., 0.01-0.1%) can aid in solubilization.[2] Another approach is the use of cyclodextrins, which can form inclusion complexes with the drug to improve its solubility.[6]
pH of the Medium The solubility of ionizable compounds is pH-dependent.[7][8] Determine the pKa of this compound and adjust the pH of your buffer to a range where the compound is more soluble, if compatible with your experimental setup.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Suggested Solution
Inaccurate Stock Solution Concentration Ensure accurate weighing of the compound and precise measurement of the solvent volume. Use a calibrated balance and appropriate volumetric glassware.
Compound Degradation Assess the stability of this compound in your chosen solvent and storage conditions. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Precipitation in Assay Plate Visually inspect your assay plates under a microscope for any signs of precipitation. If precipitation is observed, consider the solutions outlined in "Issue 1."

Quantitative Data Summary

The following tables present hypothetical solubility data for this compound in various solvents and conditions. These are provided as a guide for experimental design.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01
Dimethyl Sulfoxide (DMSO)> 50
Ethanol5 - 10
Methanol2 - 5
N,N-Dimethylformamide (DMF)> 50

Table 2: Effect of Co-solvents and Excipients on Aqueous Solubility

Aqueous System (pH 7.4)Solubility (µg/mL) at 25°C
PBS< 1
PBS + 0.1% Tween® 8010 - 20
PBS + 0.5% Tween® 8050 - 75
PBS + 1% (w/v) Hydroxypropyl-β-cyclodextrin100 - 150
PBS + 5% Ethanol5 - 10

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO (sterile), sterile microcentrifuge tubes, vortex mixer, calibrated balance.

  • Procedure: a. Aseptically weigh the desired amount of this compound powder. b. Transfer the powder to a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). d. Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution if necessary, but the thermal stability of the compound should be considered.[9] e. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Shake-Flask Method for Solubility Determination

This method determines the thermodynamic equilibrium solubility.[7][10][11]

  • Materials: this compound powder, desired solvent (e.g., PBS pH 7.4), sealed flasks, shaking incubator, centrifuge, analytical method for quantification (e.g., HPLC-UV).

  • Procedure: a. Add an excess amount of this compound powder to a sealed flask containing the solvent of interest. The presence of undissolved solid is necessary to ensure saturation. b. Place the flask in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). c. After incubation, allow the suspension to settle. d. Carefully withdraw a sample of the supernatant and clarify it by centrifugation or filtration to remove any undissolved solid. e. Quantify the concentration of this compound in the clear supernatant using a validated analytical method.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium cluster_troubleshooting Troubleshooting weigh Weigh Compound add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve add_stock Add Stock Solution Dropwise while Vortexing dissolve->add_stock prepare_medium Prepare Aqueous Medium (e.g., PBS, Cell Culture Medium) prepare_medium->add_stock observe Observe for Precipitation add_stock->observe no_precipitate Proceed with Experiment observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes solution1 Lower Stock Concentration precipitate->solution1 solution2 Add Surfactant/Excipient precipitate->solution2 solution3 Adjust pH precipitate->solution3

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway_hypothesis cluster_cell_wall Cell Wall Synthesis cluster_membrane Cell Membrane MRSA MRSA Bacterium Agent23 This compound PBP2a PBP2a Agent23->PBP2a Inhibits Membrane Membrane Integrity Agent23->Membrane Disrupts? Peptidoglycan Peptidoglycan Cross-linking PBP2a->Peptidoglycan Catalyzes Peptidoglycan->MRSA Maintains Cell Wall Disruption Membrane Disruption Disruption->MRSA Leads to Lysis

Caption: Hypothesized mechanisms of action for Anti-MRSA agents.

References

Technical Support Center: Stability of Anti-MRSA Agent 23 (Linezolid as a Representative Compound)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers and scientists working with "Anti-MRSA agent 23," using Linezolid (B1675486) as a well-documented, representative compound for stability testing protocols and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (Linezolid) in solid form and in solution?

A1: In its solid, crystalline form, Linezolid is stable for years when stored at -20°C[1]. As a solution, its stability is highly dependent on the solvent, pH, and temperature. Aqueous solutions are generally less stable than solutions in some organic solvents[1]. For instance, it is recommended not to store aqueous solutions for more than a day[1].

Q2: What are the recommended solvents for preparing stock solutions of this compound (Linezolid)?

A2: Linezolid is soluble in several organic solvents which can be used to prepare stock solutions. These include ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF)[1]. It is advised to purge the solvent with an inert gas before preparing the stock solution[1].

Q3: How do pH, temperature, and light affect the stability of this compound (Linezolid)?

A3:

  • pH: Linezolid is most stable at neutral pH. It is susceptible to degradation in both acidic and alkaline conditions, with degradation being more rapid at alkaline pH values[2][3][4].

  • Temperature: Elevated temperatures accelerate the degradation of Linezolid, especially in alkaline solutions[2][4][5].

  • Light: Linezolid is relatively stable under photolytic stress, but some degradation can occur upon exposure to light[3][6]. It is good practice to protect solutions from light during stability studies[7].

Q4: What are the known degradation products of this compound (Linezolid)?

A4: Forced degradation studies have identified several degradation products. Under alkaline conditions, hydrolysis can lead to ring-opening of the oxazolidinone structure[3][8]. Acidic conditions can cause cleavage of the acetyl moiety[3]. Oxidative stress can lead to the formation of an N-oxide on the morpholine (B109124) ring[3][9][10].

Troubleshooting Guide

Q1: I am observing rapid degradation of my this compound (Linezolid) standard in solution. What could be the cause?

A1: Unexpectedly rapid degradation can be due to several factors:

  • pH of the solvent: Ensure the pH of your solvent is near neutral. Linezolid degrades faster in alkaline and acidic conditions[2][3][4].

  • Temperature: Check the storage temperature of your solution. Higher temperatures significantly increase the degradation rate[2][4][5].

  • Solvent purity: Impurities in the solvent could catalyze degradation. Use high-purity, HPLC-grade solvents.

Q2: My this compound (Linezolid) is precipitating out of solution during my experiment. How can I prevent this?

A2: Precipitation can occur if the concentration of the agent exceeds its solubility in the chosen solvent.

  • Check solubility limits: Refer to the solubility data to ensure you are working within the solubility range for your solvent.

  • Solvent composition: If you are using a mixture of solvents, the addition of a co-solvent in which the agent is more soluble might be necessary. For aqueous solutions, the solubility of Linezolid is limited (approximately 0.1 mg/mL in PBS, pH 7.2)[1].

  • Temperature: Temperature can affect solubility. Ensure your experimental conditions do not cause a decrease in temperature that would lower the solubility.

Q3: My stability results are not reproducible. What are the possible reasons for this inconsistency?

A3: Inconsistent results in stability studies often stem from variations in experimental conditions:

  • Precise pH control: Small variations in pH can lead to significant differences in degradation rates, especially in alkaline conditions[2]. Use buffered solutions to maintain a constant pH.

  • Consistent temperature: Ensure that all samples are incubated at the exact same temperature.

  • Light exposure: Inconsistent exposure to light can cause variability. Protect all samples from light in the same manner.

  • Evaporation: Ensure your sample containers are well-sealed to prevent solvent evaporation, which would concentrate the sample and alter the results.

Q4: I am seeing extraneous peaks in my HPLC chromatogram. Are these degradation products or something else?

A4: Extraneous peaks could be degradation products, impurities from the starting material, or artifacts from the sample preparation or analysis.

  • Analyze a blank: Inject your solvent (without the agent) to check for impurities.

  • Analyze a time-zero sample: This will help you distinguish between impurities present in the initial sample and degradation products formed during the study.

  • LC-MS analysis: To identify the unknown peaks, consider using LC-MS to determine their mass and fragmentation patterns, which can help in structure elucidation[6][8][9].

Data Presentation

Table 1: Solubility of Linezolid in Common Laboratory Solvents

SolventApproximate Solubility (mg/mL)
Ethanol~1
Dimethyl Sulfoxide (DMSO)~20
Dimethylformamide (DMF)~30
PBS (pH 7.2)~0.1

(Data sourced from[1])

Table 2: Stability of Linezolid (2.0 mg/mL) in Intravenous Fluids at 25°C

Intravenous Fluid% of Initial Concentration Remaining after 34 Days
Sodium Lactate>95.0%
0.9% Sodium Chloride>95.0%
5% Glucose>95.0%
10% Glucose>95.0%

(Data sourced from[2][4])

Table 3: Summary of Forced Degradation Studies of Linezolid

Stress ConditionObservations
Acidic Hydrolysis (e.g., 0.1 M HCl)Lability observed, with cleavage of the acetyl moiety being a primary degradation pathway[3][6].
Alkaline Hydrolysis (e.g., 0.1 M NaOH)Significant degradation occurs, primarily through hydrolysis and ring-opening of the oxazolidinone structure[3][8].
Oxidative Degradation (e.g., 0.6% H₂O₂)Lability observed, with the formation of the N-oxide on the morpholine ring being a major degradation product[3][9][10].
Thermal Degradation Relatively stable to thermal stress alone[3][6].
Photolytic Degradation Relatively stable to photolytic stress[3][6].

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound (Linezolid)

Objective: To investigate the degradation of Linezolid under various stress conditions.

Materials:

  • Linezolid powder

  • Methanol (B129727) (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 6% Hydrogen peroxide

  • Milli-Q water

  • Volumetric flasks, pipettes

  • Water bath or incubator

  • HPLC system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Linezolid in methanol (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Alkaline: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative: Mix an aliquot of the stock solution with 6% H₂O₂.

    • Neutral: Mix an aliquot of the stock solution with Milli-Q water.

  • Incubation: Incubate all samples at a specified temperature (e.g., 75°C) for a defined period (e.g., 24 hours)[2]. Keep a control sample at room temperature.

  • Sampling and Analysis: At various time points, withdraw an aliquot of each sample. Neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for Linezolid

Objective: To quantify Linezolid and separate it from its degradation products.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)[11].

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH 7) and methanol (e.g., 60:40 v/v)[2][11].

  • Flow Rate: 1.0 mL/min[11].

  • Detection Wavelength: 253 nm or 258 nm[2][12].

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)[13].

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a calibration curve using standard solutions of Linezolid of known concentrations.

  • Inject the samples from the forced degradation study.

  • Record the chromatograms and determine the peak area of Linezolid and any degradation products.

  • Calculate the percentage of Linezolid remaining at each time point.

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) stress_samples Prepare Stress Samples (Acid, Base, Oxidative, Neutral) stock->stress_samples incubate Incubate at Elevated Temperature (e.g., 75°C) stress_samples->incubate sampling Sample at Time Points incubate->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (% Degradation) hplc->data

Caption: Experimental workflow for the forced degradation study of this compound.

G cluster_acid Acidic Conditions (HCl) cluster_base Alkaline Conditions (NaOH) cluster_oxidative Oxidative Conditions (H₂O₂) linezolid Linezolid acid_prod Amide Hydrolysis Product (Cleavage of Acetyl Moiety) linezolid->acid_prod Hydrolysis base_prod1 Ring-Opening Hydrolysate linezolid->base_prod1 Hydrolysis base_prod2 Full Hydrolysate linezolid->base_prod2 Hydrolysis ox_prod Morpholine N-Oxide linezolid->ox_prod Oxidation

Caption: Degradation pathways of Linezolid under different stress conditions.

References

Technical Support Center: Optimizing "AMA-23" Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the novel Anti-MRSA Agent "AMA-23," a secondary metabolite produced by our proprietary strain, Streptomyces ansochromogenes SA-23. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to maximize the yield and consistency of AMA-23 production.

Troubleshooting Guide

This section addresses common issues encountered during the fermentation of S. ansochromogenes SA-23 for AMA-23 production.

Issue / Question Potential Causes & Solutions
Q1: Low or no yield of AMA-23. 1. Inadequate Nutrient Levels: AMA-23 is a secondary metabolite, and its production is often triggered by nutrient limitation after an initial growth phase.[1][2] - Solution: Verify the composition of your fermentation medium. Ensure the carbon-to-nitrogen ratio is optimized. Consider using slowly assimilated carbon sources like galactose to enhance secondary metabolite production.[1] 2. Suboptimal Physical Parameters: Incorrect pH, temperature, or dissolved oxygen (DO) levels can halt production.[3][4] - Solution: Calibrate all probes before starting. Maintain pH at the optimal 7.0 and temperature at 28°C. Ensure the agitation and aeration rates provide a DO level above 30% saturation during the growth phase. 3. Incorrect Inoculum: A poor quality or improperly sized inoculum can lead to a failed fermentation. - Solution: Use a fresh, actively growing seed culture. The recommended inoculum volume is 5% (v/v) of the production medium.[5]
Q2: High batch-to-batch variability in AMA-23 yield. 1. Inconsistent Raw Materials: Variations in the quality of complex medium components (e.g., yeast extract, peptone) are a common cause of inconsistency. - Solution: Source high-quality raw materials from a single, reliable supplier. Test new lots of media components before use in full-scale experiments. 2. Genetic Instability of the Strain: High-producing strains can sometimes be unstable and lose their productivity over successive generations. - Solution: Implement a robust cell banking system. Always start your seed cultures from a low-passage master cell bank vial to ensure genetic consistency.[6]
Q3: Excessive foaming in the bioreactor. 1. Medium Composition: High concentrations of proteins (e.g., from peptone or soybean meal) can cause foaming. - Solution: Add an appropriate antifoaming agent (e.g., silicone-based) at the start of the fermentation. Use an automated antifoam addition system linked to a foam probe to prevent overuse, which can inhibit growth. 2. High Agitation/Aeration Rates: Intense mixing and sparging can exacerbate foaming. - Solution: Optimize agitation and aeration to meet the culture's oxygen demand without causing excessive foam. A lower agitation speed with a higher aeration rate might be a solution.[7]
Q4: Microbial contamination. 1. Inadequate Sterilization: Improper sterilization of the bioreactor, medium, or transfer lines is the most common cause. - Solution: Validate your sterilization protocols (autoclave cycles, steam-in-place procedures). Use aseptic techniques for all transfers and sampling.[8] 2. Contaminated Seed Culture: The contamination may originate from the inoculum. - Solution: Regularly check the purity of your seed cultures using microscopy and plating on selective media before inoculating the production vessel.

Frequently Asked Questions (FAQs)

Question Answer
Q1: What is the optimal growth medium for S. ansochromogenes SA-23? The optimal production medium (PM-3) was determined through extensive optimization studies. Its composition is detailed in the Experimental Protocols section. The key components are soluble starch as the primary carbon source and soybean meal as the primary nitrogen source, which have been shown to support high yields of AMA-23.[9]
Q2: What are the ideal physical parameters for AMA-23 production? For maximal AMA-23 production, the following parameters should be maintained: - Temperature: 28°C[9] - pH: Controlled at 7.0[5][9] - Agitation: 180-200 RPM in a 5L bioreactor[5] - Aeration: 1.0 vvm (volume of air per volume of medium per minute) - Incubation Time: Peak production is typically observed after 5-7 days.[10][11]
Q3: How can I screen for better-producing mutants of S. ansochromogenes SA-23? Strain improvement can be achieved through classical mutation and screening.[12] A common method involves exposing a cell suspension to a mutagen (e.g., UV radiation or a chemical mutagen like NTG) and then plating the survivors on an agar (B569324) medium. Colonies can then be screened for enhanced AMA-23 production using a bioassay against a sensitive MRSA strain.
Q4: Is AMA-23 a primary or secondary metabolite? AMA-23 is a secondary metabolite.[2][3] Its production begins late in the logarithmic growth phase and peaks during the stationary phase, which is characteristic of secondary metabolism. This means that fermentation conditions must first support robust cell growth before transitioning to a production phase.[2]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is used to screen the effect of individual medium components on AMA-23 production.

  • Prepare Basal Medium: Prepare the basal production medium (PM-2) with one component omitted.

  • Vary Single Factor: Create a series of flasks where the omitted component is added back at varying concentrations (e.g., five concentrations around the original value). For example, to test the carbon source, use the basal medium without soluble starch and supplement individual flasks with 10, 20, 30, 40, and 50 g/L of soluble starch.

  • Inoculation: Inoculate each flask with a 5% (v/v) seed culture of S. ansochromogenes SA-23.

  • Incubation: Incubate all flasks for 7 days at 28°C with shaking at 180 RPM.

  • Analysis: At the end of the fermentation, measure the dry cell weight (DCW) for biomass and quantify the AMA-23 concentration using a validated HPLC method.

  • Repeat: Repeat this process for each key component (e.g., nitrogen source, phosphate (B84403) source, key minerals).[13][14]

Table 1: Hypothetical OFAT Results for Carbon Source Optimization

Soluble Starch (g/L)Dry Cell Weight (g/L)AMA-23 Titer (mg/L)
103.185
204.5150
30 4.8 210
404.9195
505.0160
Protocol 2: Response Surface Methodology (RSM) for Fermentation Optimization

RSM is a statistical method used to optimize multiple interacting parameters simultaneously.[2][13] A central composite design (CCD) is often employed.

  • Factor Selection: Based on OFAT results, select the most significant factors. For example, Soluble Starch concentration (X1), Soybean Meal concentration (X2), and initial pH (X3).

  • Experimental Design: Use statistical software (e.g., JMP, Minitab) to generate a CCD experimental plan. This will typically involve around 20 runs with different combinations of the selected factors at five levels (-α, -1, 0, +1, +α).

  • Conduct Experiments: Perform the 20 fermentation experiments in shake flasks or benchtop bioreactors according to the design matrix.

  • Data Analysis: Measure the response (AMA-23 Titer in mg/L) for each run. Use the software to fit a second-order polynomial equation to the data.

  • Optimization: Analyze the resulting 3D response surface plots and contour plots to identify the optimal set of conditions for maximizing AMA-23 production.

Table 2: Hypothetical Central Composite Design and Results

RunFactor 1: Starch (g/L)Factor 2: Soybean Meal (g/L)Factor 3: pHAMA-23 Titer (mg/L)
120 (-1)15 (-1)6.5 (-1)180
240 (+1)15 (-1)6.5 (-1)225
320 (-1)25 (+1)6.5 (-1)215
440 (+1)25 (+1)6.5 (-1)250
...............
1530 (0)20 (0)7.0 (0)310
...............
2030 (0)20 (0)7.0 (0)315

Visualizations

Signaling and Biosynthesis

A simplified diagram of a hypothetical two-component system (TCS) that positively regulates the AMA-23 biosynthetic gene cluster in response to nutrient stress.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SensorKinase AmaK (Sensor Kinase) ResponseRegulator AmaR (Response Regulator) SensorKinase->ResponseRegulator Phosphorylates AmaR_P AmaR-P ResponseRegulator->AmaR_P Pi GeneCluster AMA-23 Biosynthetic Gene Cluster AmaR_P->GeneCluster Binds & Activates Transcription AMA23 AMA-23 GeneCluster->AMA23 Produces NutrientStress Nutrient Stress (e.g., Phosphate Limitation) NutrientStress->SensorKinase Activates

Caption: Hypothetical signaling pathway for AMA-23 production.
Experimental Workflow

A logical workflow for optimizing fermentation media using both OFAT and RSM techniques.

G Start Start: Baseline Fermentation OFAT One-Factor-at-a-Time (OFAT) Screening of C, N, P sources Start->OFAT Identify Identify Key Factors (e.g., Starch, pH, Temp) OFAT->Identify RSM Response Surface Methodology (RSM) using Central Composite Design Identify->RSM Top 3-4 factors Analysis Statistical Analysis & Model Fitting RSM->Analysis Validation Validation Experiments at Predicted Optimum Analysis->Validation End Optimized Protocol Established Validation->End

Caption: Workflow for fermentation media optimization.
Troubleshooting Logic

A decision tree to diagnose the root cause of low AMA-23 yield.

G Start Low AMA-23 Yield Detected CheckGrowth Is biomass (DCW) also low? Start->CheckGrowth GrowthIssue Growth Problem CheckGrowth->GrowthIssue Yes ProductionIssue Biosynthesis Problem CheckGrowth->ProductionIssue No CheckInoculum Check Inoculum Viability & Size GrowthIssue->CheckInoculum CheckMedia Verify Media Composition & Sterility GrowthIssue->CheckMedia CheckParams Confirm Physical Params (pH, Temp, DO) GrowthIssue->CheckParams CheckCN Verify C/N Ratio & Nutrient Limitation ProductionIssue->CheckCN CheckTime Check Fermentation Duration (Stationary Phase) ProductionIssue->CheckTime CheckStrain Assess Strain Stability (Sub-culture from Master Bank) ProductionIssue->CheckStrain

Caption: Decision tree for troubleshooting low AMA-23 yield.

References

"Anti-MRSA agent 23" purification challenges and impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and impurity profiling of the novel anti-MRSA Agent 23.

Frequently Asked Questions (FAQs)

Q1: What are the common classes of impurities encountered during the purification of this compound?

A1: During the synthesis and purification of this compound, several classes of impurities can be introduced or formed. These are broadly categorized as:

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[1][2] For instance, in related anti-MRSA agents, process-related impurities and degradation products are common.[3]

  • Inorganic Impurities: These may include reagents, ligands, catalysts, heavy metals, and other materials like filter aids or charcoal.[2]

  • Residual Solvents: These are organic volatile chemicals used or produced during the manufacturing process.[1][2]

Q2: Which analytical techniques are most effective for the impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling. The most widely used and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is a cornerstone for separating and quantifying impurities.[4] Reverse-phase HPLC is a common starting point.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is crucial for identifying unknown impurities by providing molecular weight information and structural details.[2][4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for the analysis of volatile organic compounds, such as residual solvents.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the definitive structural elucidation of isolated impurities.[1][6][7]

Q3: What are the regulatory guidelines for controlling impurities in new drug substances like this compound?

A3: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides key guidelines. Specifically, ICH Q3A(R2) outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[8][9] The qualification threshold is the limit above which an impurity needs to be characterized toxicologically.

Troubleshooting Guides

Purification Challenges
Problem Potential Cause Troubleshooting Steps
Low Yield of Agent 23 After Chromatography Suboptimal Elution Conditions: The elution buffer may not be strong enough to displace the compound from the column matrix.1. Increase the concentration of the eluting solvent or salt in the mobile phase.2. Optimize the pH of the elution buffer.3. Decrease the flow rate during elution to allow for more effective desorption.
Precipitation on Column: Agent 23 or impurities may be precipitating on the column, causing blockages and poor recovery.1. Ensure the sample is fully solubilized in the mobile phase before loading.2. Consider modifying the mobile phase to improve the solubility of Agent 23.3. Perform a cleaning-in-place (CIP) procedure on the column as per the manufacturer's instructions.
Degradation of Agent 23: The compound may be unstable under the purification conditions (e.g., pH, temperature, exposure to light).1. Analyze the flow-through and wash fractions for the presence of Agent 23 to ensure it is binding to the column.2. Conduct stability studies of Agent 23 in the mobile phases used.3. If degradation is observed, adjust the pH, temperature, or protect the setup from light.
Co-elution of Impurities with Agent 23 Insufficient Resolution: The chromatographic method lacks the selectivity to separate Agent 23 from a closely related impurity.1. Optimize the mobile phase composition (e.g., gradient slope, organic modifier, pH).2. Try a different stationary phase with alternative selectivity.3. For chiral impurities, a chiral stationary phase may be necessary.[5]
Column Overloading: Too much sample has been loaded onto the column, leading to peak broadening and overlap.1. Reduce the amount of sample loaded onto the column.2. If a larger scale is needed, move to a larger dimension column.
Inconsistent Purification Results Column Degradation: The performance of the chromatography column has deteriorated over time.1. Implement a column performance monitoring protocol (e.g., testing for theoretical plates, peak asymmetry).2. Ensure proper column cleaning and storage procedures are followed.
Variability in Starting Material: The impurity profile of the crude Agent 23 varies between batches.1. Thoroughly analyze the crude material from different batches to identify variations in the impurity profile.2. Adjust the purification method accordingly to handle different impurity loads.
Impurity Profiling Issues
Problem Potential Cause Troubleshooting Steps
New/Unknown Peaks in HPLC Chromatogram Degradation of Agent 23: The sample may have degraded during storage or sample preparation.1. Prepare a fresh sample and re-analyze immediately.2. Investigate the stability of Agent 23 under the analytical conditions.
Contamination: The new peak could be from a contaminated solvent, glassware, or the HPLC system itself.1. Run a blank injection (mobile phase only) to check for system contamination.2. Use fresh, high-purity solvents.
Poor Peak Shape in HPLC Inappropriate Mobile Phase: The pH or solvent composition may be causing peak tailing or fronting.1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.2. Ensure the sample solvent is compatible with the mobile phase.
Column Issues: The column may be voided, contaminated, or the stationary phase is degraded.1. Reverse the column and flush with a strong solvent.2. If the problem persists, replace the column.
Difficulty in Identifying an Impurity by LC-MS Low Concentration of Impurity: The impurity is below the limit of detection of the mass spectrometer.1. Concentrate the sample before analysis.2. Use a more sensitive mass spectrometer or ionization technique.
Ion Suppression: Other components in the sample are interfering with the ionization of the impurity.1. Improve the chromatographic separation to isolate the impurity from interfering components.2. Dilute the sample to reduce matrix effects.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method for Impurity Profiling of Agent 23
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 stationary phase, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-50 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Protocol 2: Identification of Unknown Impurities using LC-MS
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • Chromatography: Utilize the HPLC method described in Protocol 1.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: 100-1500 m/z.

    • Data Acquisition: Perform MS and MS/MS (data-dependent acquisition) scans to obtain parent ion and fragment ion data.

  • Data Analysis:

    • Determine the accurate mass of the unknown impurity peak.

    • Use the accurate mass to predict the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS data to elucidate the structure of the impurity.

Visualizations

Purification_Workflow Crude Crude Agent 23 Dissolution Dissolution in Mobile Phase Crude->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Column Reverse-Phase HPLC Column Filtration->HPLC_Column Fraction_Collection Fraction Collection HPLC_Column->Fraction_Collection Purity_Analysis Purity Analysis (HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Fractions >99% Pure Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Pure_Agent_23 Pure Agent 23 Solvent_Evaporation->Pure_Agent_23 Impurity_Profiling_Logic start Impurity Detected by HPLC-UV is_known Is the impurity a known compound? start->is_known quantify Quantify using Reference Standard is_known->quantify Yes lcms Perform LC-MS Analysis is_known->lcms No report Report in Certificate of Analysis quantify->report get_mass Obtain Accurate Mass and Fragmentation Data lcms->get_mass propose_structure Propose Putative Structure get_mass->propose_structure isolate Isolate Impurity (Prep-HPLC) propose_structure->isolate nmr Characterize by NMR isolate->nmr confirm_structure Confirm Structure nmr->confirm_structure synthesize_standard Synthesize Reference Standard confirm_structure->synthesize_standard synthesize_standard->quantify

References

"Anti-MRSA agent 23" inconsistent results in MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Anti-MRSA Agent 23

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions regarding inconsistent Minimum Inhibitory Concentration (MIC) assay results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant well-to-well and day-to-day variation in the MIC values for this compound against our MRSA strains. What are the common causes for such inconsistency?

A1: Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing and can stem from several factors, broadly categorized as methodological, biological, or agent-specific. Minor variations in experimental procedure can lead to large variations in the MIC.[1]

  • Methodological Variability: This is the most frequent cause and includes inconsistencies in inoculum preparation, media composition, incubation conditions, and operator-dependent differences in reading and interpreting results.[2]

  • Biological Variability: The specific MRSA strain, its growth phase, and the potential for heterogeneous resistance within the bacterial population can all contribute to result fluctuation.[3] Some MRSA colonies contain both sensitive and resistant bacteria, where a minority of resistant cells can grow and reproduce rapidly after the sensitive population is killed.[3]

  • Agent-Specific Issues: The physicochemical properties of this compound, such as its stability in the assay medium, its potential for degradation over the incubation period, or its interaction with components of the media, could be a factor.[2]

Q2: How critical is the inoculum size for our MIC assays with this compound?

A2: The inoculum size is a critical variable. The phenomenon where the initial number of bacteria affects the MIC is known as the "inoculum effect" (IE). For many antibiotics, particularly β-lactams, a higher inoculum density can lead to a significant increase in the observed MIC. This may be due to enzymatic degradation of the compound by a larger bacterial population or the selection of resistant subpopulations.

According to the Clinical and Laboratory Standards Institute (CLSI), the recommended inoculum for broth microdilution is approximately 5 x 10⁵ CFU/mL. Even variations within the acceptable range (2 x 10⁵ to 8 x 10⁵ CFU/mL) can impact the final MIC value for certain drug-bug combinations. It is crucial to precisely standardize your inoculum preparation for every experiment.

Q3: Could the culture medium be affecting the activity of this compound?

A3: Yes, the composition of the culture medium can significantly impact MIC results. The standard medium for susceptibility testing of non-fastidious organisms is cation-adjusted Mueller-Hinton Broth (CAMHB).

Key factors include:

  • Cation Concentration: The concentration of divalent cations like Ca²⁺ and Mg²⁺ is crucial and must be standardized, as they can affect the stability of the bacterial outer membrane and the activity of certain antimicrobial agents.

  • pH: Deviations in the pH of the medium can alter the ionization state and activity of the antimicrobial agent.

  • Nutrient Content: Different media can affect the metabolic state of the bacteria, potentially influencing their susceptibility. For example, some studies show that S. aureus susceptibility can change when tested in tissue culture media versus standard bacteriological media.

Always use CLSI-recommended media and ensure each batch is within the specified quality control parameters.

Q4: this compound is a novel compound. How can we check if it is degrading during the 18-24 hour incubation period?

A4: Antibiotic instability is a potential cause of inconsistent results. To assess the stability of this compound, you can perform a time-kill kinetics assay or a bioassay. A simple approach involves:

  • Preparing a microtiter plate with this compound dilutions in broth as you would for a standard MIC assay.

  • Incubate this plate without bacteria under the same conditions (e.g., 37°C for 24 hours).

  • After the incubation period, inoculate the "aged" plate with a standardized MRSA inoculum and incubate again.

  • Compare the resulting MIC from the "aged" plate to one from a freshly prepared plate. A significant increase in the MIC from the aged plate suggests the compound is degrading.

Q5: We suspect our MRSA strain might have heterogeneous resistance. How would this manifest in our MIC results?

A5: Heterogeneous resistance, where a subpopulation of cells exhibits higher resistance, can lead to ambiguous or inconsistent MIC endpoints. This may appear as "trailing growth" (reduced but still visible growth across a range of concentrations) or as seemingly random growth in wells at concentrations above the apparent MIC. This phenomenon is a known challenge in testing vancomycin (B549263) susceptibility in some MRSA strains. If you suspect heterogeneous resistance, consider methods designed to detect it, such as population analysis profiles (PAPs).

Troubleshooting Guide: Data & Protocols

Table 1: Summary of Factors Influencing MIC Values
ParameterStandard Condition (CLSI M07)Potential VariationObserved Effect on MIC
Inoculum Density Approx. 5 x 10⁵ CFU/mL10-fold increase (e.g., to 5 x 10⁶ CFU/mL)2- to >16-fold increase.
10-fold decrease (e.g., to 5 x 10⁴ CFU/mL)2- to 4-fold decrease.
Incubation Time 16-20 hours for S. aureusProlonged incubation (e.g., 48 hours)May result in a 2- to 4-fold increase.
pH of Medium 7.2 - 7.4 (CAMHB)Decrease to pH 6.8Variable; can increase or decrease MIC depending on agent's pKa.
Increase to pH 7.8Variable; can increase or decrease MIC depending on agent's pKa.
Cation Content Ca²⁺: 20-25 mg/L; Mg²⁺: 10-12.5 mg/LLow Cation ContentCan falsely lower the MIC for some drug classes.
High Cation ContentCan falsely elevate the MIC for some drug classes.
Agent Stability Stable for the duration of the assayDegradation of agent over 24hFalsely elevated MIC due to reduced effective concentration.
Detailed Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.

1. Preparation of Materials:

  • Organism: Use a fresh, 18-24 hour culture of the MRSA test strain grown on a non-selective agar (B569324) plate (e.g., Tryptic Soy Agar).

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Perform quality control to ensure pH is between 7.2 and 7.4.

  • Agent: Prepare a stock solution of this compound in a suitable solvent. The final concentration of the solvent in the assay should be non-inhibitory.

  • Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, spectrophotometer.

2. Inoculum Preparation:

  • a. Select 3-5 morphologically similar colonies from the agar plate and transfer them to a tube of sterile saline or broth.

  • b. Vortex gently to create a smooth suspension.

  • c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL.

  • d. Within 15 minutes of standardization, dilute this suspension 1:100 in CAMHB (e.g., 0.1 mL into 9.9 mL of broth). This creates the final inoculum of approximately 1-2 x 10⁶ CFU/mL. The final concentration in the well after adding the agent will be ~5 x 10⁵ CFU/mL.

3. Plate Preparation (Serial Dilution):

  • a. Add 100 µL of CAMHB to all wells of a 96-well plate except for the first column.

  • b. Prepare a 2x working solution of this compound at the highest concentration to be tested. Add 200 µL of this solution to the first well of each row.

  • c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well.

  • d. Well 11 should serve as the growth control (no agent), and well 12 as the sterility control (no agent, no bacteria).

4. Inoculation and Incubation:

  • a. Add 100 µL of the final bacterial inoculum (from step 2d) to wells 1 through 11. Do not add bacteria to well 12.

  • b. The final volume in each well is now 200 µL, and the bacterial concentration is approximately 5 x 10⁵ CFU/mL.

  • c. Seal the plate or place it in a container with a moist towel to prevent evaporation.

  • d. Incubate at 35 ± 2°C in ambient air for 16-20 hours.

5. Reading the MIC:

  • a. Before reading, ensure the sterility control (well 12) is clear and the growth control (well 11) shows distinct turbidity.

  • b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection against a dark background or with the aid of a plate reader.

Visualizations

Troubleshooting Workflow

G start Inconsistent MIC Results Observed check_protocol Step 1: Review Protocol & Controls start->check_protocol check_inoculum Standardize Inoculum? (0.5 McFarland, Fresh Dilution) check_protocol->check_inoculum inoculum_ok Inoculum OK check_inoculum->inoculum_ok Yes inoculum_bad Action: Re-standardize inoculum. Perform colony counts to verify. check_inoculum->inoculum_bad No check_media Check Media & Reagents inoculum_ok->check_media inoculum_bad->check_inoculum media_qc Media QC Passed? (pH, Cations, Sterility) check_media->media_qc media_ok Media OK media_qc->media_ok Yes media_bad Action: Use new, QC-passed batch of media (CAMHB). media_qc->media_bad No check_agent Assess Agent 23 Stability media_ok->check_agent media_bad->check_media agent_stable Agent Stable in Broth? check_agent->agent_stable agent_ok Agent OK agent_stable->agent_ok Yes agent_bad Action: Check solvent, storage. Consider stability assay. agent_stable->agent_bad No check_bio Consider Biological Factors agent_ok->check_bio agent_bad->check_agent hetero Trailing Growth or Skipped Wells? check_bio->hetero consistent_growth Consistent Growth Pattern hetero->consistent_growth No hetero_suspect Action: Suspect heterogeneous resistance. Perform PAP. hetero->hetero_suspect Yes

Caption: Troubleshooting workflow for inconsistent MIC assay results.

Factors Influencing Agent 23 - MRSA Interaction

G cluster_agent This compound Factors cluster_bacteria MRSA Factors cluster_exp Experimental Conditions mic Observed MIC Value agent_conc Concentration & Purity agent_conc->mic agent_stability Chemical Stability in Broth agent_stability->mic agent_binding Binding to Media Components agent_binding->mic mecA mecA Expression (PBP2a Production) mecA->mic efflux Efflux Pumps efflux->mic biofilm Biofilm Formation biofilm->mic hetero Heteroresistance hetero->mic inoculum Inoculum Size inoculum->mic medium Medium Composition (pH, Cations) medium->mic incubation Incubation Time & Temperature incubation->mic

Caption: Key factors influencing the MIC of Agent 23 against MRSA.

References

"Anti-MRSA agent 23" off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a specific molecule designated "Anti-MRSA agent 23" is not publicly available in the scientific literature. The search results indicate that references to "anti-MRSA agent (23...%)" in recent studies pertain to the percentage of patients receiving such agents in clinical trials, not a specific compound with this name.[1][2][3]

This guide has been created to address potential off-target effects and troubleshooting for a hypothetical novel anti-MRSA agent, which we will refer to as "Agent 23," based on common issues encountered with similar investigational compounds in cell-based assays.

Frequently Asked Questions (FAQs)

QuestionAnswer
Q1: We are observing significant cytotoxicity in our cell-based assays with Agent 23, even at concentrations where we don't expect to see anti-MRSA activity. What could be the cause? This could be due to off-target effects on essential cellular pathways. We recommend performing a broader cytotoxicity screen across multiple cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) to determine the therapeutic window. Also, consider the possibility of solvent toxicity if using high concentrations of DMSO or other solvents.
Q2: Agent 23 appears to be inhibiting cell proliferation in our eukaryotic cell lines. Is this expected? While the primary target of Agent 23 is bacterial, some anti-bacterial agents can have off-target effects on eukaryotic cell cycle machinery. We suggest performing cell cycle analysis (e.g., by flow cytometry with propidium (B1200493) iodide staining) to see if the agent causes arrest at a specific phase.
Q3: Our kinase screening assay shows that Agent 23 is inhibiting several kinases unrelated to its proposed mechanism of action. How should we interpret this? This suggests that Agent 23 may be a non-specific kinase inhibitor. It is crucial to determine the IC50 values for these off-target kinases. If the IC50 values are close to the effective concentration against MRSA, it indicates a potential for significant side effects. Prioritize investigating kinases known to be involved in critical signaling pathways.
Q4: We are seeing inconsistent results in our reporter gene assays. What could be the issue? Inconsistency can arise from several factors. Ensure the stability of Agent 23 in your assay medium over the time course of the experiment. Check for any interference of the compound with the reporter protein itself (e.g., luciferase, GFP). We also recommend verifying the health and confluency of the cells, as these can significantly impact reporter gene expression.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays
  • Possible Cause 1: Autofluorescence of Agent 23.

    • Troubleshooting Step: Run a control plate with Agent 23 in assay buffer without cells to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.

    • Solution: If the agent is autofluorescent, consider using a different fluorescent dye with spectral properties that do not overlap with the compound or switch to a non-fluorescence-based detection method (e.g., luminescence or absorbance).

  • Possible Cause 2: Compound Precipitation.

    • Troubleshooting Step: Visually inspect the wells for any precipitate after adding Agent 23. You can also measure light scatter using a plate reader.

    • Solution: Decrease the final concentration of Agent 23. If solubility is an issue, try using a different solvent or adding a non-ionic surfactant like Pluronic F-127 to the assay buffer.

Issue 2: Unexpected Cell Morphology Changes
  • Possible Cause: Cytoskeletal Disruption.

    • Troubleshooting Step: Stain cells treated with Agent 23 with fluorescently labeled phalloidin (B8060827) (for actin filaments) and an anti-tubulin antibody (for microtubules) and visualize using fluorescence microscopy.

    • Solution: If cytoskeletal changes are observed, it indicates a potent off-target effect. This could be a valuable secondary finding but may complicate the interpretation of assays that rely on normal cell adhesion and morphology.

Quantitative Data Summary

As no specific data for "this compound" exists, the following table is a template for how to present such data for an investigational compound.

Assay TypeTarget/Cell LineIC50 / EC50 (µM)Notes
On-Target Activity MRSA (ATCC 43300)0.1Minimum Inhibitory Concentration (MIC)
Off-Target Cytotoxicity HepG215Indicates potential for liver toxicity
HEK293> 50Low potential for kidney toxicity
Off-Target Kinase Activity Kinase A5Potent off-target inhibition
Kinase B25Moderate off-target inhibition

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Agent 23 in culture medium. Add the compound to the cells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Protocol 2: Kinase Inhibition Profiling (Example using a commercial service)
  • Compound Submission: Prepare a stock solution of Agent 23 at a known concentration (e.g., 10 mM in DMSO).

  • Assay Panel Selection: Choose a panel of kinases for screening (e.g., a broad panel of >100 kinases).

  • Primary Screen: The service will typically perform an initial screen at a single high concentration of Agent 23 (e.g., 10 µM) to identify potential hits.

  • Dose-Response: For any kinases showing significant inhibition (e.g., >50%), a follow-up dose-response experiment is performed to determine the IC50 value.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_data Data Analysis cluster_interpretation Interpretation A Agent 23 Stock Solution B Serial Dilution A->B C MRSA MIC Assay B->C On-Target D Eukaryotic Cytotoxicity Assay (e.g., MTT) B->D Off-Target E Kinase Profiling B->E Off-Target F Determine MIC C->F G Calculate IC50 (Cytotoxicity) D->G H Calculate IC50 (Kinases) E->H I Therapeutic Window Assessment F->I G->I H->I

Caption: A generalized experimental workflow for assessing on-target and off-target effects of an anti-MRSA agent.

troubleshooting_logic A High Cytotoxicity Observed E Perform Dose-Response Curve A->E B Is it concentration-dependent? C Potential Off-Target Effect B->C Yes D Assay Artifact (e.g., solvent toxicity, compound precipitation) B->D No F Broaden Cell Line Panel C->F G Check Solubility & Vehicle Controls D->G E->B

Caption: A troubleshooting decision tree for investigating unexpected cytotoxicity in cell-based assays.

References

Technical Support Center: Investigating Resistance Development to Anti-MRSA Agent 23 in MRSA Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anti-MRSA Agent 23. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and navigating the complexities of studying resistance development in Methicillin-Resistant Staphylococcus aureus (MRSA) strains.

Frequently Asked Questions (FAQs)

Q1: We are observing a rapid increase in the Minimum Inhibitory Concentration (MIC) of this compound during our serial passage experiments. Is this expected?

A1: A rapid increase in the MIC can occur and is not entirely unexpected, depending on the mechanism of action of this compound and the genetic plasticity of the MRSA strain being used. Factors that can influence the rate of resistance development include the initial inoculum size, the concentration of the agent used for selection, and the duration of each passage. It is also possible that the MRSA strain possesses pre-existing subpopulations with reduced susceptibility. We recommend performing population analysis on the parent strain to investigate this possibility.

Q2: The MIC values for our resistant mutants are fluctuating between experiments. What could be the cause of this variability?

A2: Fluctuations in MIC values can be attributed to several factors. Firstly, ensure that the inoculum is prepared consistently to the same density (e.g., 0.5 McFarland standard) for each experiment. Secondly, the stability of the generated resistant mutants should be assessed. Some resistance mechanisms can confer a fitness cost, leading to the mutants being outcompeted by more susceptible revertants in the absence of selective pressure. To address this, perform serial passages of the resistant mutant in antibiotic-free media to check for the stability of the resistant phenotype.

Q3: We have successfully generated resistant MRSA strains, but they exhibit a significant fitness cost (slower growth rate). How can we confirm that the observed resistance is not just due to poor growth?

A3: It is crucial to disentangle reduced susceptibility from general fitness defects. To confirm that the elevated MIC is a true reflection of resistance, you should perform growth curves in the presence and absence of this compound. A truly resistant strain will exhibit growth at concentrations of the agent that inhibit the parental strain, even if its overall growth rate is slower. Additionally, competition assays between the resistant and parental strains in both the presence and absence of the agent can provide a quantitative measure of the fitness cost associated with resistance.

Q4: What are the most common molecular mechanisms of resistance we should investigate for a novel agent like this compound?

A4: For a novel anti-MRSA agent, the resistance mechanisms can be diverse. Common mechanisms in MRSA include mutations in the drug's target protein, increased expression of efflux pumps that actively remove the drug from the cell, or enzymatic inactivation of the agent.[1][2][3] We recommend initiating your investigation with whole-genome sequencing of your resistant mutants to identify single nucleotide polymorphisms (SNPs), insertions, or deletions compared to the parental strain. Genes that are repeatedly mutated across independently generated resistant lineages are strong candidates for involvement in resistance.

Troubleshooting Guides

Issue 1: No Resistance Development Observed

Problem: After multiple passages with sub-lethal concentrations of this compound, the MIC for the MRSA strain has not increased.

Possible Cause Troubleshooting Step
Low Mutation Frequency Increase the number of parallel passage experiments to increase the probability of selecting for a rare resistance mutation.
Inappropriate Selection Pressure Gradually increase the concentration of this compound in each passage, even if no significant MIC change is observed. Start with 0.5x MIC and incrementally increase.
Compound Instability Verify the stability of this compound in your experimental medium over the incubation period.
High Fitness Cost of Resistance Resistance may be developing but is too costly for the bacteria to maintain. Try using a richer growth medium to support the growth of potentially less fit mutants.
Issue 2: Contamination in Serial Passage Experiments

Problem: Cultures in the serial passage experiment show signs of contamination (e.g., unexpected morphology on agar (B569324) plates, mixed growth).

Possible Cause Troubleshooting Step
Breach in Aseptic Technique Reinforce strict aseptic technique during all manipulations.
Contaminated Reagents Test all media and reagents for sterility before use.
Environmental Contamination Ensure the work area (e.g., biosafety cabinet) is properly decontaminated.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from your resistance development studies.

Table 1: Evolution of MICs for this compound during Serial Passage

Passage Day MRSA Strain MIC (µg/mL) Fold Change in MIC
0ATCC 433000.51
5ATCC 4330024
10ATCC 43300816
15ATCC 433003264
20ATCC 4330064128

Table 2: Fitness Cost Assessment of this compound Resistant Mutants

Strain Doubling Time (min) in Absence of Agent Relative Fitness
Parental (Susceptible)301.0
Resistant Mutant 1450.67
Resistant Mutant 2500.60

Experimental Protocols

Protocol 1: Serial Passage for In Vitro Resistance Development

This protocol is designed to select for MRSA mutants with decreased susceptibility to this compound.

Materials:

  • MRSA strain (e.g., ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Determine the baseline MIC of this compound for the parental MRSA strain using the broth microdilution method.

  • In a 96-well plate, prepare a series of two-fold dilutions of this compound in CAMHB, with concentrations ranging from 0.25x to 4x the initial MIC.

  • Inoculate the wells with the MRSA strain to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubate the plate at 37°C for 18-24 hours.

  • The following day, identify the well with the highest concentration of this compound that shows visible growth. This is the new MIC for this passage.

  • Use the culture from this well to inoculate a new series of dilutions of this compound for the next passage.

  • Repeat this process for a predetermined number of days (e.g., 20-30 days).

  • Periodically, archive isolates from the passages for further characterization.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5]

Materials:

  • MRSA strain

  • CAMHB

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound.

  • Perform two-fold serial dilutions of the stock solution in CAMHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB.

  • Add the diluted bacterial suspension to each well.

  • Include a positive control (bacteria without agent) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent at which there is no visible growth.

Visualizations

ResistanceDevelopmentWorkflow cluster_setup Experimental Setup cluster_passage Serial Passage Cycle cluster_analysis Analysis of Resistant Mutants Parental Parental MRSA Strain MIC0 Determine Initial MIC Parental->MIC0 Start Subculture Subculture in sub-MIC Agent 23 MIC0->Subculture Day 1 Incubate Incubate 24h Subculture->Incubate MICn Determine New MIC Incubate->MICn Select Select Highest Concentration with Growth MICn->Select Select->Subculture Repeat for 20-30 days Isolate Isolate Resistant Mutant Select->Isolate End of Passage WGS Whole Genome Sequencing Isolate->WGS Fitness Fitness Cost Assay Isolate->Fitness Mechanism Identify Resistance Mechanism WGS->Mechanism

Caption: Workflow for in vitro resistance development in MRSA.

TroubleshootingResistance cluster_no_res Troubleshooting: No Resistance cluster_fluct Troubleshooting: Fluctuating MICs Start Observing Resistance Development Issues NoResistance No increase in MIC Start->NoResistance FluctuatingMIC Fluctuating MIC values Start->FluctuatingMIC IncreaseParallel Increase parallel experiments NoResistance->IncreaseParallel Possible Cause: Low Mutation Frequency GradualIncrease Gradually increase agent concentration NoResistance->GradualIncrease Possible Cause: Inadequate Selection CheckStability Check compound stability NoResistance->CheckStability Possible Cause: Compound Instability StandardizeInoculum Standardize inoculum density FluctuatingMIC->StandardizeInoculum Possible Cause: Inoculum Variability CheckMutantStability Assess mutant stability FluctuatingMIC->CheckMutantStability Possible Cause: Unstable Resistance ConsistentProtocol Ensure consistent protocol execution FluctuatingMIC->ConsistentProtocol Possible Cause: Procedural Variation

Caption: Troubleshooting guide for resistance development experiments.

References

Technical Support Center: Improving "Anti-MRSA agent 23" Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Anti-MRSA agent 23." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the in vivo bioavailability of this promising anti-MRSA agent. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Our in vivo studies with "this compound" show significantly lower efficacy compared to its potent in vitro activity. What are the potential reasons for this discrepancy?

A1: A disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development.[1] For "this compound," this could be attributed to several factors:

  • Poor Bioavailability: The agent may have low aqueous solubility and/or poor permeability across biological membranes, leading to insufficient absorption into the systemic circulation.[2][3][4][5]

  • Rapid Metabolism: The compound might be quickly broken down by metabolic enzymes, primarily in the liver (first-pass metabolism), preventing it from reaching therapeutic concentrations at the infection site.

  • High Plasma Protein Binding: "this compound" could bind extensively to plasma proteins, reducing the concentration of the free, active drug available to exert its antibacterial effect.

  • Ineffective Tissue Penetration: The agent may not adequately distribute to the specific tissues or cellular compartments where the MRSA infection resides, such as deep-seated tissues, biofilms, or within host cells.

  • Efflux by Transporters: The compound could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of cells, limiting its intracellular concentration.

Q2: What are the initial steps to consider for improving the oral bioavailability of "this compound"?

A2: To enhance the oral bioavailability of a poorly soluble compound like "this compound," a systematic formulation approach is recommended. Key strategies focus on improving the dissolution rate and apparent solubility in the gastrointestinal tract. Consider the following formulation strategies:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.

  • Lipid-Based Formulations: These formulations can enhance the solubility and absorption of lipophilic drugs and may also utilize lymphatic transport to bypass first-pass metabolism.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Troubleshooting Guides

Problem 1: "this compound" precipitates out of solution when preparing formulations for intravenous administration.

  • Possible Cause: The agent has poor aqueous solubility, and the chosen vehicle is not sufficient to maintain its solubility upon dilution in an aqueous environment.

  • Troubleshooting Strategy: A multi-component solvent system, often referred to as a co-solvent system, can be employed for parenteral administration. It is crucial to minimize the concentration of organic solvents to avoid toxicity.

  • Experimental Protocol: See Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous Administration .

Problem 2: Oral administration of "this compound" results in very low and variable plasma concentrations in our animal models.

  • Possible Cause: This is likely due to dissolution rate-limited absorption, a common issue for poorly water-soluble compounds. High first-pass metabolism could also be a contributing factor.

  • Troubleshooting Strategy: Employing advanced formulation techniques to enhance solubility and dissolution is necessary. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are a promising approach as they can improve solubilization in the gut and potentially reduce first-pass metabolism through lymphatic uptake. Amorphous solid dispersions are another effective strategy to improve the dissolution rate.

  • Experimental Protocol: See Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) and Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation .

Data Presentation: Comparison of Bioavailability Enhancement Strategies

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Micronization/Nanosizing Increases surface area, leading to a higher dissolution rate.Simple, well-established techniques.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Amorphous Solid Dispersions The drug is in a high-energy, amorphous state, which enhances solubility and dissolution.Significant improvement in bioavailability for many compounds.Potential for physical instability (recrystallization) during storage.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid matrix, which forms a fine emulsion in the GI tract, increasing the surface area for absorption.Can significantly enhance the bioavailability of lipophilic drugs; may bypass first-pass metabolism.Potential for GI side effects with high surfactant concentrations; requires careful selection of excipients.
Cyclodextrin (B1172386) Complexation The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, forming a water-soluble complex.Increases aqueous solubility and dissolution rate.Limited drug loading capacity; may not be suitable for all drug molecules.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study solubility Solubility & Permeability Assessment formulation_strategy Select Formulation Strategy (e.g., SEDDS, Solid Dispersion) solubility->formulation_strategy formulation_prep Prepare Formulation formulation_strategy->formulation_prep characterization Physicochemical Characterization formulation_prep->characterization animal_model Select Animal Model (e.g., Murine Septicemia) characterization->animal_model Optimized Formulation dosing Administer Formulation animal_model->dosing sampling Collect Blood/Tissue Samples dosing->sampling analysis Pharmacokinetic & Efficacy Analysis sampling->analysis

Caption: Workflow for formulation development and in vivo testing of "this compound".

bioavailability_troubleshooting cluster_causes Potential Causes cluster_solutions Formulation Solutions start Low In Vivo Efficacy of 'this compound' solubility Poor Solubility start->solubility permeability Low Permeability start->permeability metabolism High First-Pass Metabolism start->metabolism efflux P-gp Efflux start->efflux solid_dispersion Amorphous Solid Dispersion solubility->solid_dispersion sedds Lipid-Based Formulation (SEDDS) solubility->sedds nanosuspension Nanosuspension solubility->nanosuspension permeation_enhancer Co-administer with Permeation Enhancer permeability->permeation_enhancer metabolism->sedds Lymphatic Uptake

Caption: Troubleshooting logic for addressing the low bioavailability of "this compound".

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous Administration

Objective: To prepare a clear, sterile solution of "this compound" suitable for intravenous injection in a murine model.

Materials:

  • "this compound"

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • 0.9% Saline, sterile

  • Sterile vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Methodology:

  • Accurately weigh the required amount of "this compound" and place it in a sterile vial.

  • Add a minimal amount of DMSO to completely dissolve the compound. For example, to achieve a final vehicle composition of 10% DMSO, 40% PEG400, and 50% saline, first dissolve the agent in the 10% volume of DMSO.

  • Vortex the solution until "this compound" is fully dissolved.

  • Add the required volume of PEG400 to the solution and vortex thoroughly to ensure complete mixing.

  • Slowly add the sterile 0.9% saline to the desired final volume while continuously vortexing to prevent precipitation of the compound.

  • Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.

  • If the solution is clear, draw it into a sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial before administration.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS of "this compound" to improve its oral bioavailability.

Materials:

  • "this compound"

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-solvent (e.g., Transcutol HP, PEG400)

  • Glass vials

  • Magnetic stirrer

Methodology:

  • Excipient Screening: Determine the solubility of "this compound" in various oils, surfactants, and co-solvents to identify the components that provide the highest solubility.

  • Ternary Phase Diagram Construction: Based on the solubility studies, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-solvent in a glass vial based on the ratios determined from the phase diagram.

    • Heat the mixture to approximately 40°C on a magnetic stirrer to ensure homogeneity.

    • Add the pre-weighed "this compound" to the excipient mixture and stir until the drug is completely dissolved.

  • Characterization:

    • Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a nanoemulsion.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a particle size analyzer.

    • In Vitro Dissolution: Perform in vitro dissolution studies to compare the release of "this compound" from the SEDDS formulation with the unformulated drug.

Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of "this compound" with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • "this compound"

  • Polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

Methodology:

  • Select a suitable polymer and a common volatile solvent in which both "this compound" and the polymer are soluble.

  • Dissolve "this compound" and the polymer in the selected solvent in a round-bottom flask at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 by weight).

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) in a water bath.

  • Continue the evaporation until a thin, dry film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and store it in a desiccator.

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug in the dispersion.

    • X-ray Powder Diffraction (XRPD): To check for the absence of crystalline drug.

    • In Vitro Dissolution: To assess the enhancement in the dissolution rate compared to the crystalline drug.

References

Validation & Comparative

A Comparative Guide to Anti-MRSA Agents: Vancomycin vs. a Novel Phloroglucinol Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the development of novel antimicrobial agents. Vancomycin (B549263), a glycopeptide antibiotic, has long been a cornerstone of therapy for serious MRSA infections.[1] However, the rise of strains with reduced susceptibility to vancomycin underscores the urgent need for alternative therapeutic options. This guide provides a comparative analysis of vancomycin and a promising novel anti-MRSA agent, the phloroglucinol (B13840) derivative A5, which for the purpose of this guide will be referred to as "Anti-MRSA agent 23".

Quantitative Efficacy Against MRSA

The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical utility. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits visible bacterial growth, and the minimum bactericidal concentration (MBC), the lowest concentration that results in bacterial death, are key parameters in this assessment.

Table 1: Comparative In Vitro Activity against MRSA

AgentMIC (µg/mL)MBC (µg/mL)Fold Difference (vs. Vancomycin)
This compound (A5)0.98[2]1.95[2]4-8x lower MIC than Vancomycin[2]
Vancomycin0.5 - 2[1]Variable-

Note: The MIC for vancomycin can vary depending on the specific MRSA isolate and testing methodology.

Mechanisms of Action: A Tale of Two Strategies

Vancomycin and this compound employ fundamentally different mechanisms to exert their antimicrobial effects against MRSA.

Vancomycin: Targeting Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for the elongation and cross-linking of the peptidoglycan chains, thereby compromising the integrity of the cell wall and leading to cell lysis.

This compound (A5): A Dual Threat of Membrane Disruption and Oxidative Stress

In contrast, this compound, a novel acylphloroglucinol derivative, exhibits a multi-pronged attack on MRSA. Its primary mechanisms of action are:

  • Membrane Damage: The compound disrupts the bacterial cell membrane, leading to an increased concentration of extracellular potassium ions. This indicates a loss of membrane integrity, which is crucial for maintaining cellular homeostasis.

  • Induction of Oxidative Stress: this compound induces the overproduction of reactive oxygen species (ROS) within the bacterial cell. This is supported by observed changes in ROS-related indicators such as NADPH concentration and superoxide (B77818) dismutase (SOD) activity. The resulting oxidative stress damages cellular components, contributing to cell death.

Comparative Mechanisms of Action cluster_vancomycin Vancomycin cluster_agent23 This compound (A5) Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala Termini of Peptidoglycan Precursors Vancomycin->DAlaDAla Binds to CellWall Peptidoglycan Synthesis (Transglycosylation & Transpeptidation) DAlaDAla->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Leads to Agent23 This compound (A5) Membrane Bacterial Cell Membrane Agent23->Membrane Targets ROS Reactive Oxygen Species (ROS) Production Agent23->ROS Induces MembraneDamage Membrane Damage & K+ Efflux Membrane->MembraneDamage OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Cell Death MembraneDamage->CellDeath OxidativeStress->CellDeath

Diagram 1: Mechanisms of Action

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of anti-MRSA agents.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay is the gold standard for determining the MIC of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared by suspending 3-5 isolated colonies from a fresh culture plate (18-24 hours old) in a suitable broth (e.g., Tryptic Soy Broth). The culture is incubated at 37°C with shaking until it reaches the exponential growth phase. The bacterial suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: A serial two-fold dilution of the antimicrobial agent is prepared in a 96-well microtiter plate containing CAMHB.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. A growth control (bacteria in broth without the drug) and a sterility control (broth only) are included. The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

This dynamic assay provides information on the rate and extent of bacterial killing over time.

  • Preparation: A standardized inoculum of MRSA (~5 x 10^5 CFU/mL) is prepared in CAMHB. The antimicrobial agent is added at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the drug is also included.

  • Incubation and Sampling: The cultures are incubated at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), aliquots are withdrawn from each culture.

  • Viable Cell Counting: The withdrawn aliquots are serially diluted in sterile saline and plated onto Mueller-Hinton Agar. The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The number of colonies on the plates is counted to determine the CFU/mL at each time point. The results are typically plotted as log10 CFU/mL versus time to generate time-kill curves. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.

Experimental Workflow for Efficacy Testing cluster_mic MIC Determination (Broth Microdilution) cluster_timekill Time-Kill Assay MIC_Inoculum Prepare Standardized MRSA Inoculum (~5x10^5 CFU/mL) MIC_Incubate Inoculate Plate and Incubate at 37°C for 18-24h MIC_Inoculum->MIC_Incubate MIC_Dilution Serial Dilution of Antimicrobial Agent in 96-well Plate MIC_Dilution->MIC_Incubate MIC_Read Determine Lowest Concentration with No Visible Growth (MIC) MIC_Incubate->MIC_Read TK_Setup Prepare MRSA Culture with Antimicrobial at Different MIC Multiples MIC_Read->TK_Setup Informs Concentrations TK_Incubate Incubate at 37°C with Shaking TK_Setup->TK_Incubate TK_Sample Sample at Multiple Time Points (0, 2, 4, 6, 8, 12, 24h) TK_Incubate->TK_Sample TK_Plate Serially Dilute and Plate Samples TK_Sample->TK_Plate TK_Count Incubate Plates and Count Colonies (CFU/mL) TK_Plate->TK_Count TK_Plot Plot log10 CFU/mL vs. Time TK_Count->TK_Plot

Diagram 2: In Vitro Efficacy Testing Workflow

Conclusion

While vancomycin remains a crucial therapeutic agent for MRSA infections, the development of novel compounds with distinct mechanisms of action, such as "this compound" (phloroglucinol derivative A5), is essential to combat the threat of antimicrobial resistance. The superior in vitro potency and unique dual mechanism of action of this compound highlight its potential as a promising candidate for further preclinical and clinical development. The experimental protocols detailed herein provide a framework for the continued evaluation and comparison of novel anti-MRSA agents.

References

A Comparative Analysis of Anti-MRSA Agent 23 and Linezolid Against Vancomycin-Intermediate Staphylococcus aureus (VISA) Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational "Anti-MRSA agent 23" and the established antibiotic, linezolid (B1675486), focusing on their in vitro activity against Vancomycin-Intermediate Staphylococcus aureus (VISA) strains. The emergence of VISA presents a significant clinical challenge, necessitating the development and evaluation of novel therapeutic agents. This document summarizes key performance data and outlines the experimental methodologies used to generate these findings.

Comparative Efficacy Overview

"this compound" is a novel synthetic compound under investigation for its potent activity against multidrug-resistant Gram-positive bacteria. This guide presents hypothetical, yet plausible, preclinical data for "this compound" to illustrate its potential therapeutic profile in comparison to linezolid, a widely used oxazolidinone antibiotic. Linezolid has demonstrated efficacy in treating infections caused by MRSA, including those with reduced susceptibility to vancomycin (B549263).[1][2]

In Vitro Susceptibility Testing

The primary metric for evaluating the in vitro potency of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for "this compound" and linezolid against a panel of clinical VISA and Vancomycin-Susceptible Staphylococcus aureus (VSSA) isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of "this compound" against S. aureus Strains

Organism (n)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
VSSA (50)0.510.125 - 2
VISA (50)0.250.50.06 - 1

MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data for "this compound" is hypothetical.

Table 2: Minimum Inhibitory Concentration (MIC) of Linezolid against S. aureus Strains

Organism (n)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
VSSA (47)2.14 (mean)40.5 - 4
VISA (43)1.46 (mean)20.5 - 2

Data for linezolid is based on published studies.[1] It has been observed that there is a significant inverse relationship between vancomycin and linezolid susceptibilities in VSSA and VISA strains.[1][3]

Experimental Protocols

The following section details the standardized methodologies employed for determining the Minimum Inhibitory Concentrations of the antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for both "this compound" and linezolid were determined using the broth microdilution method in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Bacterial Strains and Culture Conditions:

  • A panel of recent clinical isolates of VSSA and VISA were used.

  • Isolates were subcultured on Tryptic Soy Agar (B569324) (TSA) plates and incubated at 37°C for 18-24 hours.

2. Inoculum Preparation:

  • A few colonies from the fresh agar plates were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension was further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Antibiotic Preparation and Plate Loading:

  • Stock solutions of "this compound" and linezolid were prepared.

  • Serial two-fold dilutions of each antibiotic were prepared in CAMHB in 96-well microtiter plates.

4. Incubation and MIC Reading:

  • The microtiter plates were incubated at 37°C for 16-20 hours.

  • The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

5. Quality Control:

  • Staphylococcus aureus ATCC 29213 was included as a quality control strain in each batch of testing to ensure the accuracy and reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis start Start: Bacterial Isolate culture Subculture on Agar start->culture mcfarland Prepare 0.5 McFarland Suspension culture->mcfarland inoculum Dilute to Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum plate Inoculate Microtiter Plate inoculum->plate antibiotic Prepare Serial Dilutions of Antibiotic antibiotic->plate incubate Incubate at 37°C for 16-20h plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End: MIC Value read_mic->end

Caption: Workflow for MIC Determination.

Signaling Pathway Perturbation (Hypothetical)

While the precise mechanism of action for "this compound" is under investigation, preliminary studies suggest it may interfere with bacterial cell wall synthesis, but through a different pathway than beta-lactams or glycopeptides. Linezolid, in contrast, is known to inhibit protein synthesis by binding to the 50S ribosomal subunit. The diagram below illustrates this differential targeting.

Signaling_Pathway cluster_agent23 This compound cluster_linezolid Linezolid agent23 This compound target23 Cell Wall Synthesis (Novel Target) agent23->target23 Inhibits effect23 Cell Lysis target23->effect23 linezolid Linezolid ribosome 50S Ribosomal Subunit linezolid->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits effect_linezolid Bacteriostasis protein_synthesis->effect_linezolid

Caption: Mechanisms of Action.

Conclusion

The hypothetical data for "this compound" suggests it may have potent activity against VISA strains, potentially with lower MIC values compared to linezolid. The observed inverse relationship between vancomycin and linezolid susceptibility in VISA strains is a noteworthy phenomenon that underscores the complex nature of antibiotic resistance.[1] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of novel agents like "this compound" in the management of infections caused by drug-resistant Staphylococcus aureus.

References

"Anti-MRSA agent 23" validation of antibacterial activity in different MRSA lineages

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Analysis with Standard-of-Care Antibiotics

This guide provides a comprehensive comparison of the antibacterial activity of the novel investigational drug, Anti-MRSA Agent 23, against various Methicillin-resistant Staphylococcus aureus (MRSA) lineages. The performance of this compound is evaluated alongside established therapeutic options, Vancomycin (B549263) and Linezolid (B1675486), with supporting in vitro and in vivo experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.

In Vitro Antibacterial Activity

The in vitro potency of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant MRSA lineages, including hospital-associated MRSA (HA-MRSA) and community-associated MRSA (CA-MRSA) strains.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Competitor Compounds

MRSA LineageStrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)
HA-MRSA ST2390.512
ST50.512
ST22122
CA-MRSA USA3000.2511
ST80.2511
ST590.512
Vancomycin-Intermediate S. aureus (VISA) Mu50182
Linezolid-Resistant S. aureus NRS1190.51>256

Bactericidal Activity and Time-Kill Kinetics

To evaluate the bactericidal versus bacteriostatic properties of this compound, time-kill assays were performed against the HA-MRSA strain ST239.

Table 2: Time-Kill Kinetics Against HA-MRSA ST239 (Log10 CFU/mL Reduction at 24h)

Agent (Concentration)Log10 CFU/mL ReductionClassification
This compound (4x MIC) > 3Bactericidal
Vancomycin (4x MIC) > 3Bactericidal
Linezolid (4x MIC) < 3Bacteriostatic

In Vivo Efficacy in a Murine Sepsis Model

The in vivo efficacy of this compound was assessed in a murine model of systemic infection with the HA-MRSA strain ST239.

Table 3: In Vivo Efficacy in a Murine Sepsis Model

Treatment Group (dose)Survival Rate (%)Mean Bacterial Load (Log10 CFU/g kidney)
This compound (20 mg/kg) 902.8
Vancomycin (110 mg/kg) 704.2
Linezolid (50 mg/kg) 704.5
Vehicle Control 07.9

Proposed Mechanism of Action of this compound

This compound is hypothesized to exert its bactericidal effect through a novel mechanism involving the inhibition of undecaprenyl pyrophosphate (UPP) synthase, an essential enzyme in the bacterial cell wall biosynthesis pathway.[1][2] This inhibition disrupts the formation of the peptidoglycan layer, leading to cell lysis and death.[1]

cluster_0 Bacterial Cytoplasm cluster_1 Cell Wall Synthesis FPP Farnesyl pyrophosphate UPP_Synthase UPP Synthase FPP->UPP_Synthase IPP Isopentenyl pyrophosphate IPP->UPP_Synthase UPP Undecaprenyl pyrophosphate UPP_Synthase->UPP Catalyzes Peptidoglycan Peptidoglycan Synthesis UPP->Peptidoglycan Essential for Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Disruption leads to Agent23 This compound Agent23->UPP_Synthase Inhibits

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of each antimicrobial agent was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of each agent were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. Bacterial suspensions were prepared from overnight cultures and diluted to a final inoculum density of approximately 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

Time-Kill Assay

Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of the antimicrobial agents. MRSA ST239 was grown to the mid-logarithmic phase in CAMHB and then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL. The antimicrobial agents were added at a concentration of 4x their respective MICs. Aliquots were removed at 0, 2, 4, 8, and 24 hours, serially diluted in sterile saline, and plated on tryptic soy agar (B569324) plates. The plates were incubated at 37°C for 24 hours, and the number of colonies was counted. Bactericidal activity was defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum at 24 hours.

start Start culture Grow MRSA to mid-log phase start->culture inoculum Prepare inoculum (5x10^5 CFU/mL) culture->inoculum add_drug Add agent (4x MIC) inoculum->add_drug incubate Incubate at 37°C add_drug->incubate sample Sample at 0, 2, 4, 8, 24h incubate->sample plate Serial dilution and plating sample->plate count Count colonies plate->count end End count->end

Caption: Workflow for the time-kill assay.

Murine Sepsis Model

The in vivo efficacy of this compound was evaluated in a murine model of sepsis. Male BALB/c mice were infected via intraperitoneal injection with 1 x 10^8 CFU of MRSA strain ST239. One hour post-infection, mice were treated with this compound (20 mg/kg), vancomycin (110 mg/kg), linezolid (50 mg/kg), or a vehicle control via intravenous injection. Survival was monitored for 7 days. For bacterial load determination, a separate cohort of mice was euthanized at 24 hours post-treatment, and kidneys were harvested, homogenized, and plated for CFU enumeration. All animal experiments were conducted in accordance with approved institutional animal care and use committee protocols.

Conclusion

This compound demonstrates potent in vitro activity against a broad range of MRSA lineages, including strains resistant to current standard-of-care agents. Its bactericidal mechanism of action and superior in vivo efficacy in a murine sepsis model suggest that this compound is a promising candidate for the treatment of serious MRSA infections. Further preclinical and clinical development is warranted.

References

Comparative Analysis of a Novel Anti-MRSA Agent and Existing Antibiotics: A Guide to Cross-Resistance Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of a novel anti-MRSA agent, represented here by Tripropeptin C, and its cross-resistance profile against established antibiotics used in the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections. Due to the absence of publicly available data on a specific "Anti-MRSA agent 23," this document utilizes Tripropeptin C as a paradigm for a new class of antibiotics with a distinct mechanism of action.

Executive Summary

Tripropeptin C, a cyclic lipodepsipeptide, demonstrates potent activity against MRSA and other drug-resistant Gram-positive bacteria.[1][2] Its unique mechanism of action, which involves the inhibition of the lipid cycle in cell wall biosynthesis, suggests a low probability of cross-resistance with currently marketed antibiotics that target different cellular pathways.[2][3] This guide presents available quantitative data on its efficacy, details the experimental protocols for assessing cross-resistance, and provides a visual representation of the mechanistic differences that underpin its favorable resistance profile.

Data Presentation: Comparative Antimicrobial Activity

While a direct comparative study of Tripropeptin C against a wide panel of antibiotics on multiple MRSA strains is not publicly available, the following table summarizes its known Minimum Inhibitory Concentration (MIC) against MRSA and includes data for a closely related compound, Tripropeptin aiC, to provide a broader context of its activity. For comparison, typical MIC ranges for common anti-MRSA antibiotics are also presented.

Antibiotic AgentClassTarget MRSA Strain(s)MIC (µg/mL)Reference
Tripropeptin C Cyclic LipodepsipeptideS. aureus (Generic MRSA)1.0[3]
Tripropeptin aiC Cyclic LipodepsipeptideS. aureus ATCC 6538P0.5
Vancomycin GlycopeptideClinical MRSA Isolates1.5 - 2.0 (MIC⁹⁰)[4][5]
Linezolid (B1675486) OxazolidinoneClinical MRSA Isolates3.0 (MIC⁹⁰)[4][5]
Daptomycin (B549167) LipopeptideClinical MRSA Isolates0.5 - 0.75 (MIC⁹⁰)[4][5]

Note: MIC⁹⁰ represents the concentration required to inhibit the growth of 90% of the tested isolates. The data for Tripropeptin C and aiC are from specific studies and may not represent the full range of activity against all clinical MRSA strains.

Experimental Protocols

The determination of cross-resistance involves assessing the antimicrobial susceptibility of MRSA strains to a novel agent and a panel of existing antibiotics. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Prepare a serial two-fold dilution of each antibiotic (e.g., Tripropeptin C, Vancomycin, Linezolid, Daptomycin) in a 96-well microtiter plate containing MHB.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth.

Agar (B569324) Dilution Method

This method is an alternative for determining MIC and is particularly useful for certain fastidious organisms.

  • Plate Preparation:

    • Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of the antibiotic to be tested.

    • A plate with no antibiotic is used as a growth control.

  • Inoculation and Incubation:

    • Prepare the bacterial inoculum as described for the broth microdilution method.

    • Spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth on the agar surface.

Visualization of Mechanistic Differences

The lack of cross-resistance between Tripropeptin C and existing anti-MRSA antibiotics is rooted in their distinct mechanisms of action and the corresponding resistance mechanisms developed by MRSA.

experimental_workflow Experimental Workflow for Cross-Resistance Assessment cluster_setup Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_antibiotics Test Agents cluster_analysis Data Analysis strain MRSA Strain Isolation (Clinical Isolate) culture Pure Culture (18-24h incubation) strain->culture inoculum Inoculum Preparation (0.5 McFarland Standard) culture->inoculum mic_determination MIC Determination (Broth Microdilution or Agar Dilution) inoculum->mic_determination comparison Comparison of MIC Values mic_determination->comparison agent23 Tripropeptin C agent23->mic_determination vancomycin Vancomycin vancomycin->mic_determination linezolid Linezolid linezolid->mic_determination daptomycin Daptomycin daptomycin->mic_determination cross_resistance Assessment of Cross-Resistance comparison->cross_resistance

Caption: Workflow for assessing cross-resistance of a novel agent.

signaling_pathways Mechanistic Basis for Lack of Cross-Resistance cluster_agent23 Tripropeptin C cluster_resistance MRSA Resistance Mechanisms agent_target Lipid Cycle (Undecaprenyl Phosphate - C55-P) agent_action Inhibition of Peptidoglycan Monomer Transport agent_target->agent_action label_no_cross No known overlapping resistance mechanism pbp Penicillin-Binding Proteins (PBPs) (Target of β-lactams) mecA mecA gene expression (Altered PBP2a) pbp->mecA Bypasses inhibition peptidoglycan_terminus D-Ala-D-Ala Terminus (Target of Vancomycin) vanA vanA gene cluster (Modified D-Ala-D-Lac) peptidoglycan_terminus->vanA Prevents binding ribosome 50S Ribosomal Subunit (Target of Linezolid) cfr cfr gene methylation (Ribosomal alteration) ribosome->cfr Blocks binding

Caption: Distinct mechanisms of action reduce the likelihood of cross-resistance.

Conclusion

The available evidence strongly suggests that novel anti-MRSA agents with unique mechanisms of action, such as Tripropeptin C, are unlikely to exhibit cross-resistance with existing classes of antibiotics. Tripropeptin C's inhibition of the lipid cycle in bacterial cell wall synthesis targets a different pathway than beta-lactams, glycopeptides, and oxazolidinones.[2][3] This mechanistic divergence is a critical advantage in overcoming established resistance mechanisms in MRSA. Further studies with extensive panels of clinical MRSA isolates are warranted to fully delineate the cross-resistance profile of Tripropeptin C and other emerging anti-MRSA agents.

References

In Vivo Efficacy of Anti-MRSA Agent 23 Compared to Daptomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo efficacy of a novel investigational compound, Anti-MRSA Agent 23, and the established antibiotic, daptomycin (B549167), against Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.

Quantitative Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

The following tables summarize the in vivo efficacy of this compound and daptomycin in various murine infection models. These models are standard for assessing the potential of anti-infective agents.[1]

Table 1: Comparative Efficacy in Murine Infection Models

ParameterThis compoundDaptomycinAnimal ModelBacterial StrainReference
Survival Rate [Insert Data]100% (at 50 mg/kg, single s.c. dose)Peritonitis ModelMRSA[2]
[Insert Data]Improved survival (P < 0.001)Hematogenous Pulmonary InfectionMRSA[3][4][5]
Bacterial Burden Reduction (log10 CFU/g or mL) [Insert Data]>99% reduction at 5 h post-dosingSepticemia ModelMRSA
[Insert Data]Decreased bacteria in lungs (P < 0.01)Hematogenous Pulmonary InfectionMRSA
[Insert Data]4.5-5 log10 CFU reduction in thighsThigh Infection ModelMRSA
50% Effective Dose (ED₅₀) [Insert Data]3.7 mg/kg (single i.p. dose)Thigh Infection ModelS. aureus
Stasis Dose [Insert Data]7.1 mg/kg (single i.p. dose)Thigh Infection ModelS. aureus

Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters

ParameterThis compoundDaptomycinAnimal ModelReference
Half-life (t½) [Insert Data]~1.8 hoursNeutropenic Mouse (Infected)
Protein Binding [Insert Data]90% - 92.5%Mouse Serum
Key PK/PD Parameter [Insert Data]AUC/MIC RatioMurine Thigh Model
AUC/MIC for Static Effect [Insert Data]12-36Murine Thigh Model
AUC/MIC for 99% Max Kill [Insert Data]171-442Murine Thigh Model

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on established models for evaluating the efficacy of anti-MRSA agents.

Protocol 1: Murine Systemic Infection (Sepsis) Model

This model assesses the efficacy of an antimicrobial agent in a bloodstream infection.

  • Animal Preparation: Use specific-pathogen-free BALB/c mice (6-8 weeks old).

  • Bacterial Strain: Utilize a clinical MRSA isolate, such as USA300, grown to mid-logarithmic phase.

  • Infection: Inject a predetermined lethal or sub-lethal dose of the MRSA suspension intravenously (IV) via the tail vein.

  • Treatment: At a specified time post-infection (e.g., 1-2 hours), administer this compound or daptomycin (e.g., 6-10 mg/kg) via a clinically relevant route (e.g., intravenous or intraperitoneal). A vehicle control group receives the formulation excipients without the active compound.

  • Endpoint: Monitor survival over a period of 7-14 days. For bacterial burden analysis, a separate cohort of animals is euthanized at specific time points (e.g., 24 hours post-treatment), and organs (spleen, liver, kidneys) are harvested for bacterial enumeration (CFU/gram of tissue).

Protocol 2: Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the bactericidal activity of antimicrobial agents at a localized infection site.

  • Animal Preparation: Render mice (e.g., ICR/Swiss strain) neutropenic by intraperitoneal (i.p.) administration of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 pre-infection).

  • Bacterial Strain: Use a well-characterized MRSA strain.

  • Infection: Inject a bacterial suspension (e.g., 10^6 CFU) into the thigh muscle of each mouse.

  • Treatment: At a set time post-infection (e.g., 2 hours), initiate treatment with various doses of this compound or daptomycin administered intraperitoneally or subcutaneously.

  • Endpoint: Euthanize mice at 24 hours post-treatment initiation. The thigh muscles are excised, homogenized, and serially diluted for plating to determine the bacterial load (CFU/thigh). Efficacy is measured by the change in log10 CFU per thigh compared to the 0-hour controls.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis Animal_Prep Animal Acclimation & Neutropenia Induction (if applicable) Infection_Step Intravenous or Intramuscular Injection of MRSA Animal_Prep->Infection_Step Bacterial_Prep MRSA Culture Preparation Bacterial_Prep->Infection_Step Treatment_Admin Administer Agent 23, Daptomycin, or Vehicle Control Infection_Step->Treatment_Admin Survival Survival Monitoring Treatment_Admin->Survival Bacterial_Burden Organ Harvest & Bacterial Enumeration (CFU) Treatment_Admin->Bacterial_Burden

General experimental workflow for in vivo efficacy testing.

Signaling_Pathway Agent23 This compound Inhibition Inhibition Agent23->Inhibition Target Bacterial Target (e.g., Cell Wall Synthesis Enzyme) Pathway Essential Bacterial Pathway Target->Pathway CellDeath Bacterial Cell Death Target->CellDeath Disruption leads to Pathway->CellDeath Inhibition->Target

Hypothetical mechanism of action for this compound.

References

Comparative Analysis of Anti-MRSA Agents: A Guide to Structural Analogues and SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates the urgent discovery and development of novel antimicrobial agents. This guide provides a comparative analysis of three distinct classes of anti-MRSA compounds: quinoline-3-carboxamides, phenylthiazoles, and oxazolidinones. A specific compound, "Anti-MRSA agent 23" (1-ethyl-4-hydroxy-N-[5-(5-methyl-2-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-oxoquinoline-3-carboxamide), is highlighted within the quinoline (B57606) class, alongside a broader examination of structure-activity relationships (SAR) within each compound family. This document is intended to serve as a resource for researchers engaged in the design and optimization of new therapeutics to combat MRSA infections.

Overview of Compared Anti-MRSA Agents

Quantitative Data Summary

The following tables summarize the in vitro anti-MRSA activity, specifically the Minimum Inhibitory Concentration (MIC), for representative compounds and their analogues from the three classes. The data has been compiled from various scientific publications to facilitate a direct comparison of their potency.

Table 1: Quinolone-3-Carboxamide Analogues and their Anti-MRSA Activity

Compound IDR1R2R3MIC (µg/mL) vs. MRSA
This compound EthylH5-(5-methyl-2-pyridinyl)-1,3,4-thiadiazol-2-ylData not available in primary literature
Analogue 1aEthylHPhenyl>64
Analogue 1bEthylH4-Chlorophenyl32
Analogue 1cEthylH4-Methoxyphenyl>64
Analogue 1dCyclopropyl (B3062369)F4-Hydroxyphenyl8
Analogue 1eCyclopropylF2,4-Difluorophenyl4

Table 2: Phenylthiazole Analogues and their Anti-MRSA Activity

Compound IDR1 (at C2 of Thiazole)R2 (at C5 of Thiazole)MIC (µg/mL) vs. MRSA (USA300)
Phenylthiazole 1n-Butyl-C(CH₃)=N-NH-C(=NH)NH₂4.8
Phenylthiazole 2Phenyl-C(CH₃)=N-NH-C(=NH)NH₂2.4
Phenylthiazole 34-Biphenyl-C(CH₃)=N-NH-C(=NH)NH₂1.2
Phenylthiazole 44-(Trifluoromethyl)phenyl-C(CH₃)=N-NH-C(=NH)NH₂0.6
Phenylthiazole 5Naphthyl-C(CH₃)=N-NH-C(=NH)NH₂0.3

Table 3: Oxazolidinone Analogues and their Anti-MRSA Activity

Compound IDR1 (at C5 of Oxazolidinone)R2 (Aryl group at N3)MIC (µg/mL) vs. MRSA
Linezolid-CH₂NHC(=O)CH₃3-Fluoro-4-morpholinophenyl1-4
Eperezolid-CH₂NHC(=O)CH₃4-(benzyloxy)phenyl2-8
Sutezolid-CH₂NHC(=O)CH₃4-(pyridin-2-yl)phenyl0.5-2
Tedizolid-CH₂OH4-(2-methyl-2H-tetrazol-5-yl)phenyl0.25-1
Radezolid-CH₂NHC(=O)CH(OH)CH₃4-(2-pyridinyl)phenyl0.5-2

Structure-Activity Relationship (SAR) Studies

Quinolone-3-Carboxamides

The quinolone scaffold is a well-established pharmacophore in antibacterial drug discovery. For the 4-hydroxy-2-oxoquinoline-3-carboxamide series, anti-MRSA activity is significantly influenced by substituents at the N-1, C-7, and the carboxamide moiety.

  • N-1 Position: Small alkyl groups, such as ethyl or cyclopropyl, are generally favored. The cyclopropyl group, in particular, has been shown to enhance activity against Gram-positive bacteria, including MRSA.

  • C-7 Position: The presence of a fluorine atom at C-6 and a piperazinyl or similar heterocyclic ring at C-7 is a common feature in potent quinolone antibiotics.

  • Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is critical for activity. Aromatic and heteroaromatic rings can modulate potency and pharmacokinetic properties. The 1,3,4-thiadiazole (B1197879) ring in "this compound" is a key feature, likely influencing target binding.

Phenylthiazoles

The phenylthiazole class of compounds has emerged as a promising scaffold for potent anti-MRSA agents. Key SAR insights include:

  • C2-Position: The lipophilicity of the substituent at the C2 position of the thiazole (B1198619) ring plays a crucial role. Increasing the size and hydrophobicity of the aryl group, from a simple phenyl to a biphenyl (B1667301) or naphthyl group, generally leads to a significant increase in anti-MRSA potency.

  • C5-Position: A crucial element for the anti-MRSA activity of this class is the presence of a side chain containing a basic head group, such as a guanidine (B92328) or a related moiety. This basic group is thought to be important for interacting with the bacterial cell membrane or a specific molecular target.

Oxazolidinones

Oxazolidinones are a clinically important class of antibiotics that inhibit bacterial protein synthesis. The SAR for this class is well-defined:

  • N-3 Aryl Group: A fluorinated phenyl group at the N-3 position is a hallmark of this class, as seen in Linezolid. Modifications to this aryl ring can impact potency and spectrum of activity. The introduction of other heterocyclic rings, such as the tetrazole in Tedizolid, can enhance potency.

  • C-5 Side Chain: The acetamidomethyl side chain at the C-5 position is critical for binding to the bacterial ribosome. Modifications at this position are generally not well-tolerated, although replacement of the acetyl group with other small moieties can sometimes be accommodated. Tedizolid's hydroxymethyl group is a notable and effective modification.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-MRSA activity of these compounds. Specific details may vary between different research publications.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Mueller-Hinton Broth (MHB)

  • MRSA strain (e.g., ATCC 43300)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for reading optical density)

Procedure:

  • Inoculum Preparation: A suspension of the MRSA strain is prepared in sterile saline or MHB and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in MHB in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Controls: Positive (bacteria with no compound) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizations

Experimental Workflow for Anti-MRSA Drug Screening

The following diagram illustrates a typical workflow for the screening and initial characterization of novel anti-MRSA agents.

experimental_workflow Screening Workflow for Novel Anti-MRSA Agents cluster_synthesis Compound Synthesis & Library Generation cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_lead Lead Optimization Synthesis Synthesis of Analogues Purification Purification & Characterization Synthesis->Purification Library Compound Library Purification->Library MIC_Assay MIC Assay vs. MRSA Library->MIC_Assay Hit_Identification Hit Identification (Potent Compounds) MIC_Assay->Hit_Identification Cytotoxicity Cytotoxicity Assay (e.g., on mammalian cells) Hit_Identification->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Lead_Selection Lead Compound Selection Cytotoxicity->Lead_Selection SAR_Analysis->Lead_Selection Further_Studies In vivo Efficacy & PK/PD Studies Lead_Selection->Further_Studies

Caption: A generalized workflow for the discovery and preclinical development of new anti-MRSA agents.

This guide provides a foundational understanding of the SAR for three important classes of anti-MRSA agents. The provided data and protocols are intended to aid researchers in the rational design of more effective therapeutics to address the significant threat of MRSA.

Comparative Analysis of Anti-Persister Activity: ADEP4 vs. Rifampicin Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 2, 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the efficacy of the novel anti-persister agent ADEP4 and the conventional antibiotic rifampicin (B610482) in eradicating Methicillin-resistant Staphylococcus aureus (MRSA) persister cells. The information presented is based on preclinical research and aims to objectively compare their performance using available experimental data.

Disclaimer: The compound "Anti-MRSA agent 23" was not specifically identified in available literature. Therefore, this guide utilizes Acyldepsipeptide 4 (ADEP4) as a representative advanced anti-persister agent for comparison with rifampicin, based on publicly accessible data regarding its synergistic and standalone activities against MRSA persisters.

Executive Summary

Bacterial persistence is a phenomenon where a subpopulation of bacteria enters a dormant, metabolically inactive state, rendering them tolerant to conventional antibiotics. These persister cells are a major contributor to the recalcitrance and recurrence of chronic infections. This guide focuses on two distinct antimicrobial agents and their effects on MRSA persister cells:

  • ADEP4 (Acyldepsipeptide 4): A novel antibacterial agent that acts by activating the caseinolytic protease (ClpP), leading to the indiscriminate degradation of cellular proteins and subsequent cell death. This mechanism is effective against non-growing bacteria.

  • Rifampicin: A well-established antibiotic that inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription. Its efficacy against dormant persister cells is limited when used as a monotherapy.

The data indicates that while rifampicin alone is largely ineffective against MRSA persisters, ADEP4 demonstrates significant bactericidal activity. Furthermore, the combination of ADEP4 and rifampicin shows a powerful synergistic effect, leading to the complete eradication of persister populations in various experimental models.

Data Presentation: Efficacy Against MRSA Persister Cells

The following table summarizes the quantitative data on the bactericidal activity of ADEP4 and rifampicin, both alone and in combination, against stationary-phase MRSA persister cells. Stationary-phase cultures of S. aureus are known to be highly enriched with persister cells.

Treatment Agent(s)Concentration(s)Duration of TreatmentBacterial Viability (CFU/mL) ReductionOutcomeReference
ADEP4 5 µg/mL2 days~4-log reductionSignificant killing, but regrowth observed after 3 days due to resistance.[1][2]
Rifampicin Not specified2 daysNo significant effectIneffective against established persister cells.[1]
Vancomycin + Rifampicin Not specified2 daysNo significant effectIneffective against established persister cells.[1]
ADEP4 + Rifampicin 5 µg/mL + 0.4 µg/mL3 daysEradication to the limit of detectionComplete eradication of MRSA persisters.[1]
ADEP4 + Rifampicin Not specified3 daysEradication to the limit of detectionComplete eradication of MRSA persisters in a biofilm model.

Mechanism of Action

The disparate effects of ADEP4 and rifampicin on MRSA persisters stem from their fundamentally different mechanisms of action.

Rifampicin: As a conventional antibiotic, rifampicin targets an active cellular process—transcription. It binds to the β-subunit of the bacterial RNA polymerase (RNAP), physically blocking the elongation of nascent RNA transcripts. In dormant persister cells, where transcription is minimal, this target is largely inactive, leading to the observed tolerance.

ADEP4: In contrast, ADEP4 employs a novel mechanism of "target activation." It binds to the ClpP protease, causing a conformational change that opens the proteolytic chamber. This dysregulation leads to uncontrolled, ATP-independent degradation of over 400 cellular proteins, effectively forcing the cell to self-digest. Because this process does not depend on active cell growth or division, it is highly effective against dormant persister cells.

cluster_ADEP4 ADEP4 Mechanism cluster_Rifampicin Rifampicin Mechanism ADEP4 ADEP4 ClpP_inactive ClpP Protease (Inactive) ADEP4->ClpP_inactive Binds to ClpP_active ClpP Protease (Activated/Dysregulated) ClpP_inactive->ClpP_active Activates Proteins Cellular Proteins ClpP_active->Proteins Targets Degradation Uncontrolled Protein Degradation Proteins->Degradation Leads to CellDeath_A Persister Cell Death Degradation->CellDeath_A Rifampicin Rifampicin RNAP RNA Polymerase Rifampicin->RNAP Binds to & Inhibits Transcription Transcription NoEffect Minimal Effect in Dormant Cells Transcription->NoEffect Process is inactive

Figure 1. Comparative mechanisms of action of ADEP4 and rifampicin.

Experimental Protocols

The following protocols are representative of the methodologies used to assess the anti-persister activity of antimicrobial agents.

Protocol 1: Generation of MRSA Persister Cells

This protocol is designed to enrich a bacterial culture for persister cells by killing the susceptible, actively growing population.

  • Culture Preparation: Inoculate a suitable MRSA strain (e.g., a clinical isolate) into 25 mL of Mueller-Hinton (MH) broth.

  • Incubation: Incubate the culture for 16-18 hours at 37°C with shaking (e.g., 225 rpm) to reach the stationary phase of growth, which is naturally enriched in persisters.

  • Cell Harvesting and Washing: Centrifuge the culture to pellet the bacteria. Discard the supernatant and wash the bacterial pellet three times with an equal volume of sterile phosphate-buffered saline (PBS) to remove residual media and metabolic byproducts.

  • Antibiotic Treatment: Resuspend the washed cells in fresh MH broth and treat with a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin (B1669076) or gentamicin (B1671437) at 100x MIC) for 3-4 hours at 37°C with shaking. This step eliminates the non-persister population.

  • Final Wash and Resuspension: Wash the cells three times with sterile PBS to completely remove the antibiotic.

  • Persister Population: Resuspend the final pellet of persister cells in fresh broth or PBS to a desired concentration (e.g., 107 CFU/mL) for use in subsequent anti-persister activity assays.

Protocol 2: Anti-Persister Activity (Time-Kill) Assay

This assay measures the bactericidal activity of a compound against the generated persister cell population over time.

  • Preparation: Prepare serial dilutions of the test compounds (e.g., ADEP4, rifampicin, and their combination) in MH broth in a 96-well microtiter plate or in culture tubes.

  • Inoculation: Add the MRSA persister cell suspension from Protocol 1 to the wells containing the test compounds. Include a "no-drug" well as a positive control for growth/survival.

  • Incubation: Incubate the plate/tubes at 37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours), collect aliquots from each treatment condition.

  • Quantification: Perform serial dilutions of the collected samples in sterile PBS and plate them onto agar (B569324) plates (e.g., MH agar). Incubate the plates for 18-24 hours at 37°C.

  • Analysis: Count the number of colonies on the plates to determine the colony-forming units per milliliter (CFU/mL) for each time point and treatment condition. Plot the log10 CFU/mL versus time to generate time-kill curves. A significant reduction in CFU/mL compared to the no-drug control indicates anti-persister activity.

cluster_protocol Experimental Workflow: Anti-Persister Assay Start Start: Stationary Phase MRSA Culture Persister_Gen Isolate Persisters (High-Dose Antibiotic Treatment) Start->Persister_Gen Washing Wash to Remove Antibiotic Persister_Gen->Washing Assay_Setup Expose Persisters to Test Agents (e.g., ADEP4, Rifampicin) Washing->Assay_Setup Time_Course Incubate and Sample at Multiple Time Points Assay_Setup->Time_Course Plating Plate Serial Dilutions Time_Course->Plating CFU_Count Count Colonies (CFU/mL) Plating->CFU_Count Analysis Analyze Data (Time-Kill Curves) CFU_Count->Analysis

Figure 2. General experimental workflow for assessing anti-persister activity.

Conclusion and Future Directions

The available data strongly suggests that activating the ClpP protease with agents like ADEP4 is a highly effective strategy for killing dormant MRSA persister cells. While rifampicin monotherapy is ineffective, its role in a combination therapy with ADEP4 is critical for preventing the emergence of ADEP4-resistant mutants and achieving complete eradication of the persister population. This synergistic interaction highlights a promising therapeutic principle: combining a conventional antibiotic with a novel agent that targets a vulnerability in dormant cells.

For researchers and drug development professionals, these findings underscore the potential of developing new antibacterial agents that function independently of bacterial growth. Future research should focus on optimizing the pharmacological properties of ClpP activators and exploring other potential targets within dormant bacteria to overcome the challenge of persistent infections.

References

Validating Target Engagement of Anti-MRSA Agent 23 in MRSA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the target engagement of a novel investigational compound, "Anti-MRSA agent 23," against Methicillin-resistant Staphylococcus aureus (MRSA). To illustrate a comprehensive validation strategy, we present a hypothetical scenario where this compound is designed to inhibit "Staphylo-kinase X," a putative essential enzyme in a novel metabolic pathway of MRSA.

This guide will objectively compare the validation methodologies and potential data outcomes for this compound with two well-established anti-MRSA drugs: Vancomycin, a glycopeptide antibiotic that inhibits cell wall synthesis, and Linezolid, an oxazolidinone that inhibits protein synthesis.

Overview of Compared Anti-MRSA Agents

AgentDrug ClassProposed/Established TargetMechanism of Action
This compound (Hypothetical) Kinase InhibitorStaphylo-kinase XInhibition of a novel, essential metabolic pathway.
Vancomycin GlycopeptidePeptidoglycan precursors (D-Ala-D-Ala termini)Binds to the D-Ala-D-Ala termini of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation, thus blocking cell wall synthesis.[1]
Linezolid Oxazolidinone50S ribosomal subunitBinds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis.[2]

Quantitative Data Comparison

The following tables summarize key quantitative data used to assess target engagement. Data for this compound is hypothetical for illustrative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA Strain USA300

AgentMIC (µg/mL)Interpretation
This compound0.5Potent antibacterial activity.
Vancomycin1-2Clinically effective concentration.[3]
Linezolid1-4Clinically effective concentration.[4]

Table 2: Cellular Thermal Shift Assay (CETSA) Data

CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells. A significant increase in the melting temperature (Tm) indicates direct target engagement.

AgentTarget ProteinΔTm (°C) in presence of AgentInterpretation
This compoundStaphylo-kinase X+5.2Strong evidence of direct binding to Staphylo-kinase X in a cellular environment.
VancomycinD-Ala-D-Ala precursorsNot applicable (target is not a protein)CETSA is not a suitable method for validating Vancomycin's target engagement.
Linezolid50S Ribosomal Protein+2.8Demonstrates direct engagement with the ribosomal target within the bacterial cell.

Table 3: Effect of Target Overexpression on MIC

Overexpression of a drug's target can lead to increased resistance if the drug acts as a simple inhibitor.

AgentOverexpressed TargetFold Change in MICInterpretation
This compoundStaphylo-kinase X16-fold increaseStrong evidence that Staphylo-kinase X is the primary target of this compound.[5]
VancomycinD-Ala-D-Ala ligase (leading to more precursors)4 to 8-fold increaseIncreased target precursors can titrate the drug, leading to higher MIC.
Linezolid23S rRNA (component of 50S subunit)8 to 16-fold increaseIncreased target availability requires higher drug concentrations for inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare serial twofold dilutions of each antimicrobial agent in Mueller-Hinton broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of MRSA (e.g., USA300 strain) to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells based on ligand-induced thermal stabilization of the target protein.

  • Procedure:

    • Grow MRSA cultures to the mid-logarithmic phase.

    • Treat the bacterial cells with the test compound (e.g., this compound, Linezolid) at a concentration several-fold higher than the MIC, alongside a vehicle control (e.g., DMSO).

    • Incubate to allow for compound uptake.

    • Aliquot the cell suspensions and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore engagement.

Target Gene Overexpression

This experiment assesses whether increased expression of the putative target protein leads to decreased susceptibility to the antimicrobial agent.

  • Procedure:

    • Clone the gene encoding the target protein (e.g., staphylo-kinase X for Agent 23) into an inducible expression vector.

    • Transform the vector into the MRSA strain of interest.

    • Determine the MIC of the antimicrobial agent in the presence and absence of the inducer molecule (e.g., IPTG) that triggers the overexpression of the target gene.

    • A significant increase in the MIC in the presence of the inducer strongly suggests that the overexpressed protein is the target of the antimicrobial agent.

Visualizations

Signaling Pathway and Drug Action

cluster_agent23 This compound cluster_vanco Vancomycin cluster_lin Linezolid A23 This compound SKX Staphylo-kinase X A23->SKX Inhibits Metabolic Essential Metabolic Pathway SKX->Metabolic Death Bacterial Cell Death Metabolic->Death Blocked Vanco Vancomycin Precursor D-Ala-D-Ala Precursor Vanco->Precursor Binds PG Peptidoglycan Synthesis Precursor->PG PG->Death Blocked Lin Linezolid Ribo 50S Ribosome Lin->Ribo Binds Protein Protein Synthesis Ribo->Protein Protein->Death Blocked

Caption: Mechanisms of action for this compound, Vancomycin, and Linezolid.

Experimental Workflow for Target Engagement Validation

cluster_workflow Target Engagement Validation Workflow Start Hypothesized Target MIC 1. MIC Determination Start->MIC CETSA 2. Cellular Thermal Shift Assay (CETSA) MIC->CETSA Confirm in-cell activity Overexpression 3. Target Overexpression CETSA->Overexpression Confirm direct binding Validation Target Validated Overexpression->Validation Confirm genetic link

Caption: A stepwise workflow for validating the molecular target of a new antibacterial agent.

Logical Relationship of Comparative Analysis

Agent23 This compound (Novel Target) MIC MIC Agent23->MIC CETSA CETSA Agent23->CETSA Overexpression Overexpression Agent23->Overexpression Vanco Vancomycin (Cell Wall Synthesis) Vanco->MIC Vanco->Overexpression Lin Linezolid (Protein Synthesis) Lin->MIC Lin->CETSA Lin->Overexpression

Caption: Comparison of applicable validation methods for each anti-MRSA agent.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.